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4-[(4-Phenoxyphenoxy)methyl]piperidine Documentation Hub

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  • Product: 4-[(4-Phenoxyphenoxy)methyl]piperidine
  • CAS: 946713-79-7

Core Science & Biosynthesis

Foundational

4-[(4-Phenoxyphenoxy)methyl]piperidine: A Comprehensive Technical Guide on Chemical Properties and Pharmacological Applications

Executive Summary The rational design of neuroactive small molecules relies heavily on balancing lipophilicity with basic pharmacophores to ensure optimal blood-brain barrier (BBB) penetrance and target engagement. 4-[(4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of neuroactive small molecules relies heavily on balancing lipophilicity with basic pharmacophores to ensure optimal blood-brain barrier (BBB) penetrance and target engagement. 4-[(4-Phenoxyphenoxy)methyl]piperidine (CAS: 2988190-15-2 for the hydrochloride salt) represents a highly specialized chemical scaffold in modern medicinal chemistry. Structurally, it combines a basic piperidine ring with a highly lipophilic, flexible phenoxyphenoxy tail.

This unique structural topology has positioned phenoxyalkylpiperidines as critical ligands for central nervous system (CNS) targets, most notably the Sigma-1 Receptor (S1R) and the Histamine H3 Receptor (H3R) . This whitepaper provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and pharmacological applications of 4-[(4-Phenoxyphenoxy)methyl]piperidine, serving as a definitive guide for researchers and drug development professionals.

Physicochemical Properties & Pharmacological Causality

To understand why this molecule is highly effective in CNS applications, we must analyze the causality between its quantitative physicochemical properties and its biological behavior.

Quantitative Data Summary
PropertyValueCausality / Pharmacological Impact
Molecular Formula C₁₈H₂₁NO₂Establishes the core phenoxy-piperidine scaffold.
Molecular Weight 283.36 g/mol (Base)319.83 g/mol (HCl Salt)< 500 Da (Lipinski's Rule of 5 compliant), ensuring excellent oral bioavailability.
LogP (Estimated) ~4.1 - 4.5High lipophilicity drives rapid Blood-Brain Barrier (BBB) penetration, essential for CNS drugs.
pKa (Piperidine NH) ~9.5 - 10.0Ensures >99% protonation at physiological pH (7.4), which is critical for forming salt-bridges with receptor aspartate/glutamate residues.
Topological Polar Surface Area 30.5 ŲLow TPSA (< 90 Ų) strongly correlates with high CNS penetrance and minimal efflux pump liability.
Hydrogen Bond Donors 1 (NH)Minimizes the desolvation penalty when the molecule transitions from aqueous plasma into the hydrophobic receptor pocket.
Hydrogen Bond Acceptors 3 (N, O, O)Facilitates secondary dipole interactions within the receptor binding site.

The Causality of Target Engagement: The pharmacological efficacy of 4-[(4-Phenoxyphenoxy)methyl]piperidine is dictated by its biphasic nature. The piperidine nitrogen is protonated at physiological pH, allowing it to form an essential salt bridge with Glu172 in the Sigma-1 receptor pocket or Asp114 in the Histamine H3 receptor. Simultaneously, the extended, flexible phenoxyphenoxy tail engages in π−π stacking and hydrophobic interactions within the deep lipophilic cavities of these receptors, driving high-affinity binding ().

(Note: While the 2-substituted positional isomer, (2R)-2-[(4-phenoxyphenoxy)methyl]piperidine, is a documented inhibitor of leukotriene-A4 hydrolase , the 4-substituted scaffold discussed here is optimized for GPCR and chaperone receptor modulation).

Chemical Synthesis and Functionalization

The synthesis of 4-[(4-Phenoxyphenoxy)methyl]piperidine requires a strategy that prevents unwanted N-alkylation while ensuring high yields during the etherification step. The protocol below utilizes a Mitsunobu reaction, chosen specifically because its mild, room-temperature conditions prevent the degradation of the ether linkages.

Step-by-Step Methodology: Preparation of the Hydrochloride Salt

Step 1: Mitsunobu Etherification

  • Preparation: Dissolve 4-phenoxyphenol (1.0 eq) and N-Boc-4-(hydroxymethyl)piperidine (1.1 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Activation: Add Triphenylphosphine (PPh₃) (1.2 eq) to the solution and stir until fully dissolved.

  • Coupling: Cool the reaction mixture to 0°C using an ice bath. Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Purification: Concentrate the mixture under reduced pressure. Purify the N-Boc protected intermediate via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Step 2: Acidic Deprotection (Self-Validating Step)

  • Solvation: Dissolve the purified N-Boc intermediate in Dichloromethane (DCM).

  • Cleavage: Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 4 hours.

  • Isolation: Evaporate the solvent. Triturate the resulting residue with cold diethyl ether to precipitate 4-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride as a white, crystalline solid. Filter and dry under a vacuum.

Self-Validating System: To ensure the protocol's success, the deprotection step must be validated using LC-MS. The complete disappearance of the Boc-protected mass peak (m/z 384 [M+H]⁺) and the emergence of the free amine peak (m/z 284[M+H]⁺) confirms successful cleavage. Causality: If deprotection is incomplete, the bulky Boc group will sterically clash with the receptor's salt-bridge anchor (Glu172/Asp114), completely abolishing biological activity and invalidating downstream assays.

Pharmacological Targets and Mechanistic Pathways

Recent advancements have highlighted phenoxyalkylpiperidines as potent dual-target ligands.

  • Sigma-1 Receptor (S1R) Agonism: S1R is a ligand-regulated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Agonism by 4-[(4-Phenoxyphenoxy)methyl]piperidine facilitates the dissociation of S1R from the binding immunoglobulin protein (BiP). This modulates Ca²⁺ signaling, reduces ER stress, and promotes neuroprotection, making it a promising mechanism for Alzheimer's Disease therapeutics ().

  • Histamine H3 Receptor Antagonism: By blocking presynaptic H3 autoreceptors, the compound increases the release of histamine and other neurotransmitters, providing potent relief in neuropathic pain models ().

SignalingPathway Compound 4-[(4-Phenoxyphenoxy)methyl]piperidine S1R Sigma-1 Receptor (S1R) Agonism Compound->S1R High Affinity Binding H3R Histamine H3 Receptor Antagonism Compound->H3R Antagonistic Binding Ca2 Modulation of Ca2+ Signaling & ER Stress Reduction S1R->Ca2 Chaperone Activity Histamine Increased Histamine Release H3R->Histamine Presynaptic Blockade Neuroprotection Neuroprotection & Cognitive Enhancement Ca2->Neuroprotection Analgesia Neuropathic Pain Relief (Analgesia) Ca2->Analgesia Histamine->Analgesia

Dual-pathway modulation by 4-[(4-Phenoxyphenoxy)methyl]piperidine for neuroprotection and analgesia.

Experimental Protocols: Receptor Binding Validation

To quantify the affinity of 4-[(4-Phenoxyphenoxy)methyl]piperidine for the Sigma-1 receptor, a radioligand competitive binding assay must be executed.

Radioligand Binding Assay Protocol (S1R)
  • Membrane Preparation: Homogenize rat brain cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of the radioligand -pentazocine (final concentration 2 nM), and 50 µL of 4-[(4-Phenoxyphenoxy)methyl]piperidine at varying concentrations (10⁻¹⁰ to 10⁻⁵ M). Incubate at 37°C for 120 minutes.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing: Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Detection: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Self-Validating System: This assay incorporates a strict internal control. A parallel set of wells must be incubated with the radioligand and 10 µM Haloperidol (a known, potent S1R displacer). This defines the Non-Specific Binding (NSB). Causality: If the radioactive signal in the Haloperidol wells does not drop to near-zero baseline, it indicates that the radioligand is sticking to the plastic or the filter washing step is insufficient. The assay is immediately invalidated, preventing false-positive affinity data.

Workflow Prep Membrane Prep Rat Brain Cortex Incubation Incubation Radioligand + Cpd Prep->Incubation Filtration Rapid Filtration GF/B Glass Fiber Incubation->Filtration Washing Washing Ice-cold Buffer Filtration->Washing Detection Scintillation IC50 Determination Washing->Detection

Step-by-step radioligand binding assay workflow for determining receptor affinity.

Conclusion

4-[(4-Phenoxyphenoxy)methyl]piperidine is a highly tunable, lipophilic basic amine that serves as a master key for accessing deep hydrophobic pockets in CNS receptors. By strictly adhering to optimized synthetic routes and self-validating pharmacological assays, researchers can leverage this scaffold to develop next-generation therapeutics targeting neurodegeneration, ER stress, and neuropathic pain.

References

  • Szczepańska, K., et al. (2023). "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry. URL:[Link]

  • Mastropasqua, F., et al. (2026). "Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease." Journal of Medicinal Chemistry. URL:[Link]

  • BRENDA Enzyme Database. "Information on EC 3.3.2.6 - leukotriene-A4 hydrolase." URL:[Link]

Exploratory

4-[(4-Phenoxyphenoxy)methyl]piperidine CAS number and structure

Comprehensive Technical Guide on 4-[(4-Phenoxyphenoxy)methyl]piperidine (CAS 946713-79-7): Structural Properties, Synthetic Methodologies, and Pharmacological Applications Abstract The compound 4-[(4-phenoxyphenoxy)methy...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on 4-[(4-Phenoxyphenoxy)methyl]piperidine (CAS 946713-79-7): Structural Properties, Synthetic Methodologies, and Pharmacological Applications

Abstract

The compound 4-[(4-phenoxyphenoxy)methyl]piperidine (CAS 946713-79-7) is a highly specialized, structurally versatile chemical intermediate utilized in advanced medicinal chemistry and drug discovery. Featuring a basic piperidine core linked to a lipophilic diaryl ether moiety, it embodies a "privileged scaffold" frequently leveraged in the design of central nervous system (CNS) therapeutics, enzyme inhibitors, and receptor modulators[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, rationalizes its pharmacophore utility, and details a self-validating synthetic methodology for its preparation.

Physicochemical Profiling & Structural Causality

The molecular architecture of 4-[(4-phenoxyphenoxy)methyl]piperidine is defined by two distinct domains separated by a methylene bridge: a hydrophilic, basic secondary amine (the piperidine ring) and a highly hydrophobic, bulky tail (the 4-phenoxyphenoxy group)[2].

In drug discovery, piperidine derivatives are renowned for their conformational flexibility and their ability to engage in critical molecular interactions, such as salt bridge formation with aspartate or glutamate residues in target proteins[1][3]. The diaryl ether system provides a rigid, extended π -electron network capable of deep insertion into hydrophobic binding pockets, a mechanism often exploited in the design of monoamine transporter inhibitors and sigma receptor ligands.

Quantitative Physicochemical Data

To facilitate compound handling and assay design, the core quantitative metrics of 4-[(4-phenoxyphenoxy)methyl]piperidine are summarized below:

PropertyValue / DescriptionCausality / Significance in Research
IUPAC Name 4-[(4-phenoxyphenoxy)methyl]piperidineDefines the exact connectivity and substitution pattern.
CAS Registry Number 946713-79-7 (Free Base)Primary identifier for sourcing and database cross-referencing[2].
Molecular Formula C18H21NO2Dictates the exact mass for mass spectrometry validation.
Molecular Weight 283.37 g/mol Falls well within Lipinski's Rule of 5, ensuring favorable oral bioavailability potential.
Topological Polar Surface Area (TPSA) ~21.3 ŲHighly favorable for blood-brain barrier (BBB) penetration in CNS drug design.
Hydrogen Bond Donors/Acceptors 1 Donor (N-H), 2 Acceptors (O)Enables specific target binding while maintaining high lipophilicity.

Pharmacophore Mapping Logic

The strategic value of this molecule lies in its bipartite nature. The spatial arrangement allows the basic nitrogen to anchor the molecule via electrostatic interactions, while the diaryl ether tail sweeps through adjacent hydrophobic domains.

Pharmacophore Piperidine Piperidine Ring (Basic Amine Anchor) Methylene Methylene Bridge (Flexible Spacer) Piperidine->Methylene C4 Attachment SaltBridge Salt Bridge Formation (e.g., Asp/Glu Residues) Piperidine->SaltBridge DiarylEther 4-Phenoxyphenoxy Group (Lipophilic Tail) Methylene->DiarylEther Ether Linkage PiStacking Pi-Pi Stacking & Hydrophobic Pockets DiarylEther->PiStacking

Caption: Pharmacophore mapping of 4-[(4-phenoxyphenoxy)methyl]piperidine illustrating target interactions.

Synthetic Methodology & Protocol

The synthesis of 4-[(4-phenoxyphenoxy)methyl]piperidine is most efficiently achieved via a Williamson ether synthesis, a highly reliable SN​2 reaction between an alkoxide (or phenoxide) and a primary alkyl halide or sulfonate[4][5]. To prevent unwanted N -alkylation, the piperidine nitrogen must be protected (typically with a Boc group) prior to the etherification step.

Step-by-Step Experimental Workflow

Step 1: Activation of the Primary Alcohol

  • Procedure: Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine ( Et3​N , 2.0 eq) and cool to 0 °C. Slowly add p -toluenesulfonyl chloride (TsCl, 1.2 eq). Stir at room temperature for 4 hours.

  • Causality: The hydroxyl group is a poor leaving group. Converting it to a tosylate (a highly stable sulfonate anion) drastically lowers the activation energy required for the subsequent SN​2 displacement[5].

Step 2: Williamson Ether Synthesis

  • Procedure: In a separate flask, dissolve 4-phenoxyphenol (1.1 eq) in anhydrous dimethylformamide (DMF). Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq) and stir for 30 minutes. Add the tosylate intermediate from Step 1 and heat to 80 °C for 8 hours.

  • Causality: 4-phenoxyphenol is moderately acidic. K2​CO3​ is chosen as a mild base because it is strong enough to fully deprotonate the phenol without promoting unwanted E2 elimination side-reactions that stronger bases (like NaH) might trigger on the primary tosylate[4]. DMF, a polar aprotic solvent, solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the SN​2 reaction[4].

Step 3: Deprotection (Self-Validating Step)

  • Procedure: Isolate the Boc-protected ether. Dissolve in DCM and add trifluoroacetic acid (TFA, 10 eq) at 0 °C. Stir at room temperature for 2 hours. Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3​ , and extract with ethyl acetate to yield the free base.

  • Causality: The Boc group is exquisitely sensitive to acidic conditions. TFA protonates the carbamate, driving the rapid extrusion of isobutylene gas and CO2​ . The evolution of gas serves as an immediate visual validation of the deprotection cascade.

Synthesis SM1 N-Boc-4-(hydroxymethyl)piperidine Activation Activation (TsCl, Et3N, DCM) SM1->Activation SM2 4-Phenoxyphenol Etherification Williamson Ether Synthesis (K2CO3, DMF, 80°C) SM2->Etherification Intermediate N-Boc-4-(tosyloxymethyl)piperidine Activation->Intermediate Intermediate->Etherification ProtectedProd N-Boc-4-[(4-phenoxyphenoxy)methyl]piperidine Etherification->ProtectedProd Deprotection Boc Deprotection (TFA, DCM, rt) ProtectedProd->Deprotection FinalProd 4-[(4-Phenoxyphenoxy)methyl]piperidine (Target Compound) Deprotection->FinalProd

Caption: Step-by-step synthetic workflow for 4-[(4-phenoxyphenoxy)methyl]piperidine.

Analytical Validation System

Trustworthiness in chemical synthesis requires a self-validating analytical framework. To confirm the identity and purity of 4-[(4-phenoxyphenoxy)methyl]piperidine, the following orthogonal analytical techniques must be employed:

Analytical TechniqueExpected ObservationDiagnostic Causality
1 H NMR (400 MHz, CDCl3​ ) Disappearance of the 9H singlet at ~1.45 ppm.Confirms the complete removal of the tert-butyl (Boc) protecting group.
1 H NMR (400 MHz, CDCl3​ ) Doublet at ~3.80 ppm (2H).Corresponds to the −CH2​−O− protons. The shift confirms the ether linkage to the electron-withdrawing phenoxy group.
ESI-LC/MS (Positive Mode) Dominant peak at m/z 284.1 [M+H]+ .Validates the exact mass of the free base (Molecular Weight: 283.37).
TLC (DCM:MeOH 9:1) Ninhydrin stain turns deep purple/blue.Confirms the presence of a free secondary aliphatic amine (the deprotected piperidine ring).

By cross-referencing the molecular ion mass with the specific proton shifts and the positive ninhydrin reaction, the researcher establishes an unbreakable chain of evidence proving the successful synthesis of the target molecule.

References

  • MDPI Pharmaceuticals. "Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents." MDPI. Available at: [Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of 4-[(4-Phenoxyphenoxy)methyl]piperidine and its Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 4-(phenoxymethyl)piperidine scaffold has emerged as a privileged structure in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-(phenoxymethyl)piperidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to compounds with significant affinity and selectivity for critical central nervous system (CNS) targets. This technical guide provides a comprehensive analysis of the mechanism of action for 4-[(4-Phenoxyphenoxy)methyl]piperidine and its key analogs. Synthesizing data from a range of preclinical studies, we elucidate the primary interactions with sigma receptors (σ1 and σ2) and dopamine D4 receptors. This document details the structure-activity relationships, binding affinities, and functional consequences of these interactions, offering field-proven insights for researchers in neuropharmacology and drug development. We further provide standardized experimental protocols and visual workflows to empower the scientific community in the exploration of this versatile chemical class.

Introduction: The Emergence of the 4-(Phenoxymethyl)piperidine Scaffold

The piperidine ring is a ubiquitous heterocyclic motif found in numerous pharmaceuticals and natural alkaloids, valued for its favorable physicochemical properties and ability to interact with a diverse array of biological targets.[1] The 4-(phenoxymethyl)piperidine core, in particular, has proven to be a highly adaptable framework for the design of potent and selective ligands for CNS receptors. This guide focuses on elucidating the molecular mechanisms underpinning the pharmacological activity of a representative member of this class, 4-[(4-Phenoxyphenoxy)methyl]piperidine, and its structurally related derivatives. Our analysis reveals two principal, and largely distinct, mechanisms of action depending on the specific substitutions on the piperidine and phenoxy moieties: high-affinity binding to sigma receptors and potent antagonism of the dopamine D4 receptor.

Primary Mechanism I: High-Affinity Sigma Receptor Ligands

A significant body of research has identified various halogenated and substituted 4-(phenoxymethyl)piperidines as potent ligands for sigma receptors.[2][3] These receptors, comprising σ1 and σ2 subtypes, are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are implicated in a wide range of cellular functions and pathological states, including neurodegenerative diseases, psychiatric disorders, and cancer.[4][5]

Binding Affinity and Selectivity

In vitro receptor binding assays have demonstrated that various derivatives of the 4-(phenoxymethyl)piperidine scaffold exhibit high affinity for both σ1 and σ2 receptors. The dissociation constants (Ki) for these compounds can range from sub-nanomolar to low nanomolar concentrations.[2] For instance, a series of halogenated 4-(4-phenoxymethyl)piperidines displayed Ki values for σ1 receptors ranging from 0.38 to 24.3 nM and for σ2 receptors from 3.9 to 361 nM.[2]

The selectivity for σ1 versus σ2 receptors can be modulated by substitutions on both the N-substituent of the piperidine ring and the phenoxy ring.[2] This tunability makes the 4-(phenoxymethyl)piperidine scaffold a valuable tool for developing subtype-selective probes and potential therapeutics.

Functional Consequences of Sigma Receptor Interaction

The functional outcomes of ligand binding to sigma receptors are complex and can be agonistic or antagonistic in nature. For some phenoxyalkylpiperidine derivatives, agonism at the σ1 receptor has been associated with potent anti-amnesic effects in preclinical models.[6] The σ1 receptor is known to modulate several key signaling pathways, including those involving N-methyl-D-aspartate (NMDA) receptors and ion channels, which are critical for learning and memory.[5]

The high expression of sigma receptors in various tumor cell lines has also led to the development of radiolabeled 4-(phenoxymethyl)piperidines as potential imaging agents for cancer.[3][7] High uptake and retention of these radioligands have been observed in melanoma tumors, indicating their potential for in vivo tomographic studies.[3][7]

Experimental Workflow for Characterizing Sigma Receptor Ligands

The following workflow outlines a standard approach for the synthesis and characterization of novel 4-(phenoxymethyl)piperidine derivatives as sigma receptor ligands.

experimental_workflow_sigma cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Characterization cluster_functional Functional Assays cluster_invivo In Vivo Evaluation synthesis Synthesis of Novel 4-(Phenoxymethyl)piperidine Analogs binding_assay Sigma Receptor Binding Assays (σ1 and σ2) synthesis->binding_assay Characterize Affinity radiolabeling Radiolabeling with (e.g., 18F, 123I) synthesis->radiolabeling For Imaging Probes selectivity_panel Selectivity Profiling (e.g., other CNS receptors) binding_assay->selectivity_panel Determine Selectivity cell_based_assays Cell-Based Functional Assays (e.g., Neurite Outgrowth, Calcium Imaging) binding_assay->cell_based_assays Assess Functional Activity animal_models Animal Models of Disease (e.g., Neurodegeneration, Cancer) cell_based_assays->animal_models Evaluate In Vivo Efficacy pet_spect PET/SPECT Imaging radiolabeling->pet_spect In Vivo Imaging animal_models->pet_spect Correlate with Disease State

Figure 1: A representative experimental workflow for the development and characterization of 4-(phenoxymethyl)piperidine-based sigma receptor ligands.

Primary Mechanism II: Potent and Selective Dopamine D4 Receptor Antagonists

A distinct line of investigation has revealed that modifications to the 4-(phenoxymethyl)piperidine scaffold, specifically the introduction of a gem-difluoro group at the 4-position of the piperidine ring, can shift the primary target to the dopamine D4 receptor.[8][9][10][11] The dopamine D4 receptor is a G protein-coupled receptor highly expressed in brain regions associated with cognition and emotion, making it a target for the treatment of neuropsychiatric disorders.[9]

Binding Affinity and Selectivity

Structure-activity relationship (SAR) studies have led to the identification of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives with exceptional binding affinity and selectivity for the dopamine D4 receptor.[8][10][11] For example, compound 14a from one study displayed a Ki of 0.3 nM for the D4 receptor with over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5).[10][11]

CompoundD4 Ki (nM)D1/D4 SelectivityD2/D4 SelectivityD3/D4 SelectivityD5/D4 Selectivity
14a 0.3>2000>2000>2000>2000
Table 1: Binding affinity and selectivity of a representative 4,4-difluoro-3-(phenoxymethyl)piperidine analog for dopamine receptor subtypes.[10][11]
Functional Consequences of Dopamine D4 Receptor Antagonism

The therapeutic potential of dopamine D4 receptor antagonism is being explored for conditions such as L-DOPA-induced dyskinesias in Parkinson's disease.[9] Preclinical studies suggest that selective D4 antagonists can alleviate these motor complications without compromising the anti-parkinsonian efficacy of L-DOPA.[9] The compounds from the 4,4-difluoro-3-(phenoxymethyl)piperidine series, despite some having poor microsomal stability, are considered valuable in vitro tool compounds for investigating D4 receptor signaling in cellular models.[10][11]

Signaling Pathway of Dopamine D4 Receptor Antagonism

The dopamine D4 receptor typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block the constitutive or dopamine-induced signaling through this pathway.

d4_signaling_pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor Gi Gi/o Protein D4R->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gi->AC Inhibition Dopamine Dopamine Dopamine->D4R:f0 Antagonist 4-(Phenoxymethyl)piperidine Antagonist Antagonist->D4R:f0 ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream

Figure 2: Simplified signaling pathway of the dopamine D4 receptor and the inhibitory effect of a 4-(phenoxymethyl)piperidine-based antagonist.

Other Potential Mechanisms and Future Directions

While the primary mechanisms of action for the 4-(phenoxymethyl)piperidine scaffold appear to be centered on sigma and dopamine D4 receptors, the versatility of this chemical structure suggests that other biological targets may be relevant for certain analogs. For instance, some piperidine derivatives have been investigated for their effects on monoamine reuptake, with some showing properties of serotonin-norepinephrine reuptake inhibitors (SNRIs).[12][13] Additionally, other studies have explored derivatives for their potential as LSD1 inhibitors and for their analgesic properties.[14][15]

Future research should continue to explore the vast chemical space around the 4-(phenoxymethyl)piperidine core. A deeper understanding of the SAR for different receptor families will enable the design of even more potent and selective tool compounds and therapeutic candidates. Furthermore, a more detailed investigation into the downstream signaling pathways and in vivo pharmacology of these compounds is warranted to fully elucidate their therapeutic potential.

Conclusion

The 4-[(4-Phenoxyphenoxy)methyl]piperidine scaffold and its derivatives represent a highly valuable class of compounds with well-defined mechanisms of action primarily targeting sigma receptors and dopamine D4 receptors. The ability to fine-tune the selectivity and functional activity through chemical modification makes this scaffold a powerful tool for neuropharmacology research and drug discovery. The insights and protocols provided in this guide are intended to facilitate further exploration and exploitation of this promising chemical series.

References

  • Waterhouse, R. N., et al. (1997). Halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for sigma-1 receptors: in vivo evaluation of [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine. PubMed. Available at: [Link]

  • Waterhouse, R. N., et al. (1997). Examination of four 123I-labeled piperidine-based sigma receptor ligands as potential melanoma imaging agents: initial studies in mouse tumor models. PubMed. Available at: [Link]

  • Waterhouse, R. N., et al. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. PubMed. Available at: [Link]

  • Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Available at: [Link]

  • Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. Available at: [Link]

  • Waterhouse, R. N., et al. (2004). First evaluation of the sigma-1 receptor radioligand [ 18F]1-3-fluoropropyl-4-((4-cyanophenoxy)- Methyl)piperidine ([ 18F]FPS) in healthy humans. ResearchGate. Available at: [Link]

  • Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Available at: [Link]

  • Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. Available at: [Link]

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  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Wikipedia.
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Exploratory

Deconvoluting the Mechanism: A Technical Guide to Target Identification for Phenoxyphenoxy Piperidine Compounds

Abstract The phenoxyphenoxy piperidine scaffold is a privileged structure in modern medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. Compounds incorporating this motif ha...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The phenoxyphenoxy piperidine scaffold is a privileged structure in modern medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. Compounds incorporating this motif have shown promise as potent and selective modulators of various target classes, including G-protein coupled receptors (GPCRs), kinases, and other enzymes. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the systematic identification of the molecular targets of novel phenoxyphenoxy piperidine compounds. We will traverse the strategic integration of computational prediction with a suite of robust experimental validation techniques, emphasizing the underlying scientific rationale and providing actionable, field-proven protocols. This document is designed not as a rigid template, but as a dynamic, logic-driven approach to navigating the complexities of target deconvolution.

The Phenoxyphenoxy Piperidine Scaffold: A Landscape of Therapeutic Potential

The phenoxyphenoxy piperidine core offers a versatile three-dimensional architecture that can be readily functionalized to achieve specific pharmacological profiles. The piperidine ring, a common feature in many pharmaceuticals, often enhances pharmacokinetic properties and provides a vector for interaction with biological targets.[1][2] The phenoxyphenoxy moiety can be tailored to modulate properties such as lipophilicity and to engage in various binding interactions, including hydrogen bonding and pi-stacking.

A survey of the literature reveals the diverse therapeutic targets of compounds containing this or structurally related scaffolds:

Target ClassSpecific ExamplesAssociated Biological Activity
GPCRs Nociceptin/Orphanin FQ Peptide (NOP) Receptor[3][4], C-C Chemokine Receptor 8 (CCR8)[5][6], C-C Chemokine Receptor 2 (CCR2)[7], Sigma-1 Receptor[8][9]Analgesia, Autoimmune Disorders, Anti-inflammatory, Neuroprotection
Kinases Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[10], c-Met[10], p38 MAP Kinase[11]Anti-angiogenic, Anti-cancer
Other Antiplasmodial targets[12]Antimalarial

This established polypharmacology underscores the importance of a systematic and rigorous target identification process when a novel phenoxyphenoxy piperidine derivative emerges from a phenotypic screen with a desirable but uncharacterized mechanism of action.

The Target Identification Workflow: A Multi-pronged, Hypothesis-Driven Approach

The journey from a bioactive compound to a validated target is rarely linear. A successful strategy employs an iterative cycle of hypothesis generation, experimental testing, and data-driven refinement. Our approach is bifurcated into two synergistic arms: in-silico prediction and experimental validation.

G cluster_0 In-Silico Hypothesis Generation cluster_1 Experimental Validation & Deconvolution In-Silico Computational Target Prediction (Similarity Search, Machine Learning, Docking) Hypothesis Ranked List of Potential Targets In-Silico->Hypothesis Prioritizes experimental direction Experimental Experimental Target ID (Biochemical, Cellular, Proteomic) Hypothesis->Experimental Guides assay selection Phenotypic_Screen Phenotypic Screening Hit (Phenoxyphenoxy Piperidine) Phenotypic_Screen->Experimental Validation Validated Target(s) Experimental->Validation Validation->In-Silico Refines future models Mechanism Mechanism of Action Validation->Mechanism

Caption: High-level target identification workflow.

In-Silico Target Prediction: Building the Initial Hypothesis

Before embarking on resource-intensive wet lab experiments, computational methods can provide a valuable, data-driven starting point.[13] These approaches leverage vast databases of known ligand-target interactions to predict the most probable targets for a query molecule.

Ligand-Based Approaches

These methods rely on the principle that structurally similar molecules often have similar biological activities.

  • Chemical Similarity Searching: Tools like the Similarity Ensemble Approach (SEA) and public databases such as ChEMBL and PubChem can be used to find known compounds with high structural similarity to the phenoxyphenoxy piperidine hit.[14] The known targets of these similar compounds become the initial list of hypotheses.

  • Machine Learning Models: Predictive models trained on large chemogenomic datasets can be employed.[6] Tools like KinasePred can be particularly useful if a kinase target is suspected.[15]

Structure-Based Approaches

If a high-quality 3D structure of a potential target protein is available, molecular docking can be used to predict the binding mode and estimate the binding affinity of the phenoxyphenoxy piperidine compound.

  • Panel Docking: The compound can be docked against a panel of protein structures to identify those with the most favorable predicted binding energies.[6]

Data Presentation: In-Silico Target Prediction Summary

Prediction MethodTop Predicted Target(s)Confidence Score / RationaleRecommended Follow-up
Similarity Search (SEA)Sigma-1 Receptor, CCR5High Tanimoto similarity to known ligandsCellular thermal shift assay (CETSA)
Machine Learning (KinasePred)ABL1, SRC, LCKHigh probability scoreKinase panel screening
Panel Dockingp38 MAP KinaseFavorable docking score and hydrogen bonding networkIn vitro enzyme inhibition assay

Experimental Target Validation: From Hypothesis to Confirmation

Experimental validation is the cornerstone of target identification. The choice of method depends on factors such as the availability of specialized reagents, the nature of the predicted target, and the desired depth of information. We will focus on three powerful and complementary approaches: affinity-based proteomics, cellular thermal shift assays, and activity-based protein profiling.

Affinity-Based Proteomics: Fishing for Binding Partners

This classical approach utilizes a modified version of the bioactive compound to "pull down" its interacting proteins from a complex biological sample, such as a cell lysate.[3][16] The captured proteins are then identified by mass spectrometry.

Causality Behind Experimental Choices: The success of this method hinges on the design of a chemical probe that retains the biological activity of the parent compound. The linker attachment point must be carefully chosen to avoid disrupting key binding interactions.

Probe Design Strategy for Phenoxyphenoxy Piperidines:

The phenoxyphenoxy piperidine scaffold often presents several viable points for linker attachment that are distal to the likely pharmacophoric elements. For instance, a position on one of the phenyl rings that is not critical for activity, as determined by preliminary structure-activity relationship (SAR) studies, is an ideal candidate. Bioorthogonal handles, such as an alkyne or a tetrazine, can be incorporated for "click" chemistry-based attachment of a reporter tag (e.g., biotin) after the probe has engaged its target in a cellular context.[16]

G Start Start with Active Phenoxyphenoxy Piperidine SAR Analyze SAR Data to Find Non-Essential Position Start->SAR Synthesis Synthesize Probe with Linker (e.g., at para-position of a phenyl ring) SAR->Synthesis Tag Attach Biotin Tag Synthesis->Tag Incubate Incubate Biotinylated Probe with Cell Lysate Tag->Incubate Capture Capture Probe-Protein Complexes on Streptavidin Beads Incubate->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Analyze Identify Proteins by LC-MS/MS Elute->Analyze End List of Potential Target Proteins Analyze->End

Caption: Affinity-based proteomics workflow.

Experimental Protocol: Affinity Pulldown with Mass Spectrometry

  • Probe Synthesis: Synthesize a biotinylated derivative of the active phenoxyphenoxy piperidine compound and an inactive analog to serve as a negative control.

  • Lysate Preparation: Prepare a native protein lysate from a biologically relevant cell line.

  • Incubation: Incubate the lysate with the biotinylated active compound and the inactive control compound separately.

  • Capture: Add streptavidin-coated magnetic beads to each lysate to capture the biotinylated probes and their binding partners.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Perform in-solution or on-bead tryptic digestion of the eluted proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the active compound pulldown compared to the inactive control.

Cellular Thermal Shift Assay (CETSA): Detecting Target Engagement in Intact Cells

CETSA is a powerful label-free method that assesses the direct binding of a compound to its target in a cellular environment.[2] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Causality Behind Experimental Choices: CETSA is particularly valuable because it does not require modification of the compound of interest and provides evidence of target engagement in a physiologically relevant context. It is an excellent orthogonal method to validate hits from affinity-based approaches.

G Start Treat Intact Cells with Compound or Vehicle (DMSO) Heat Heat Cell Suspensions across a Temperature Gradient Start->Heat Lyse Lyse Cells and Separate Soluble and Aggregated Proteins Heat->Lyse Quantify Quantify Soluble Target Protein (e.g., by Western Blot or MS) Lyse->Quantify Plot Plot Soluble Protein Amount vs. Temperature Quantify->Plot Analyze Analyze for a Thermal Shift in Compound-Treated Samples Plot->Analyze End Confirmation of Target Engagement Analyze->End

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Treat cultured cells with the phenoxyphenoxy piperidine compound at a relevant concentration (e.g., 10x EC50) and a vehicle control (e.g., DMSO).

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.[8]

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.[8]

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Sample Preparation: Collect the supernatants (soluble protein fraction) and prepare them for SDS-PAGE.

  • Western Blotting: Perform Western blotting using an antibody specific to the putative target protein.

  • Data Analysis: Quantify the band intensities at each temperature and plot them to generate melting curves. A shift in the curve to a higher temperature in the compound-treated samples indicates target stabilization and engagement.[2]

Data Presentation: CETSA Melt Curve Data

Temperature (°C)Relative Soluble Protein (Vehicle)Relative Soluble Protein (Compound)
401.001.00
450.981.00
500.850.99
550.520.95
600.210.75
650.050.45
700.010.15
Activity-Based Protein Profiling (ABPP): Probing the Functional State of Enzymes

ABPP is a chemoproteomic technique that uses reactive chemical probes to covalently label the active sites of enzymes.[9][12] This method is particularly well-suited for identifying the targets of compounds that act as enzyme inhibitors.

Causality Behind Experimental Choices: ABPP provides functional information by directly assessing the catalytic activity of enzymes in a complex proteome. A competitive ABPP experiment, where the bioactive compound competes with a broad-spectrum activity-based probe for binding to the target enzyme, can robustly identify the target and provide insights into the mode of inhibition.

Probe Design for Competitive ABPP: For phenoxyphenoxy piperidines that are suspected to target a particular enzyme class (e.g., serine hydrolases, kinases), a competitive ABPP experiment can be designed. This involves using a known broad-spectrum activity-based probe for that enzyme class in competition with the unlabeled phenoxyphenoxy piperidine compound. A reduction in the labeling of a specific enzyme by the probe in the presence of the compound indicates that the compound is binding to the active site of that enzyme.

Experimental Protocol: Competitive ABPP

  • Lysate Preparation: Prepare a native protein lysate.

  • Compound Incubation: Pre-incubate the lysate with the phenoxyphenoxy piperidine compound or a vehicle control.

  • Probe Labeling: Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) to the lysates.

  • Reaction Quenching and Sample Preparation: Stop the labeling reaction and prepare the samples for analysis.

  • Analysis: Analyze the samples by gel electrophoresis and in-gel fluorescence scanning or by LC-MS/MS to identify proteins with reduced probe labeling in the presence of the compound.

Orthogonal Validation and Mechanism of Action Studies

The identification of a high-confidence target candidate is a major milestone, but it is not the final step. Orthogonal validation using independent assays is crucial to confirm the target and elucidate the mechanism of action.

  • Recombinant Protein Assays: Test the ability of the phenoxyphenoxy piperidine compound to directly modulate the activity of the purified recombinant target protein in a biochemical assay (e.g., enzyme inhibition assay, receptor binding assay).

  • Genetic Approaches: Use techniques such as CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown to deplete the target protein in cells. If the cells become resistant to the compound upon target depletion, this provides strong evidence for on-target activity.

  • Structure-Activity Relationship (SAR) Correlation: Demonstrate that the SAR for target engagement (e.g., in CETSA) or enzyme inhibition correlates with the SAR for the phenotypic effect in cells.

Conclusion

The deconvolution of the molecular target of a novel phenoxyphenoxy piperidine compound is a challenging but essential endeavor in drug discovery. A rigid, one-size-fits-all approach is destined to be inefficient. Instead, a dynamic and integrated strategy that combines the predictive power of in-silico methods with the empirical rigor of experimental techniques like affinity-based proteomics, CETSA, and ABPP is paramount. By understanding the causality behind each experimental choice and employing self-validating protocols, researchers can confidently navigate the path from a phenotypic hit to a well-validated target, ultimately accelerating the development of new therapeutics.

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  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). National Center for Biotechnology Information. [Link]

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Foundational

The Labyrinth of Specificity: A Technical Guide to the Structure-Activity Relationships of Phenoxyphenoxy Piperidines

For the discerning researcher in drug discovery, the piperidine ring is a familiar and versatile scaffold, a cornerstone in the architecture of countless therapeutic agents. Its conformational flexibility and ability to...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug discovery, the piperidine ring is a familiar and versatile scaffold, a cornerstone in the architecture of countless therapeutic agents. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure in medicinal chemistry. When integrated into a phenoxyphenoxy piperidine core, a complex and nuanced set of structure-activity relationships (SAR) emerges, governing the molecule's interaction with a range of biological targets. This technical guide provides an in-depth exploration of these relationships, moving beyond a mere catalog of observations to elucidate the underlying principles that drive potency, selectivity, and pharmacokinetic profiles.

While a universal, target-agnostic SAR for the phenoxyphenoxy piperidine scaffold is not extensively documented, a detailed analysis of specific examples provides invaluable insights for the rational design of novel therapeutics. This guide will focus on a well-characterized series of NMDA receptor antagonists to illustrate the core principles of SAR in this chemical class, supplemented with broader considerations for researchers exploring other biological targets.

The Core Scaffold: A Triptych of Modifiable Regions

The phenoxyphenoxy piperidine scaffold can be conceptually divided into three key regions, each offering a canvas for synthetic modification to fine-tune biological activity. The strategic manipulation of these regions is the cornerstone of rational drug design in this chemical series.

  • Region A: The Piperidine Nitrogen (N1) : This basic center is a critical interaction point with biological targets, often forming salt bridges or hydrogen bonds. Substituents at this position profoundly influence potency, selectivity, and pharmacokinetic properties such as membrane permeability and metabolic stability.

  • Region B: The Piperidine Ring : The conformation of the piperidine ring (chair, boat, or twist-boat) and the nature and stereochemistry of substituents on the ring itself dictate the spatial presentation of the other pharmacophoric elements.

  • Region C: The Phenoxyphenoxy Moiety : This extended aromatic system is crucial for engaging with hydrophobic pockets and participating in π-π stacking or other non-covalent interactions within the target protein. Substitutions on either phenyl ring can dramatically alter binding affinity and selectivity.

Below is a generalized workflow for investigating the SAR of novel phenoxyphenoxy piperidine analogues.

SAR_Workflow cluster_synthesis Synthetic Chemistry cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Iteration Lead_Compound Lead Phenoxyphenoxy Piperidine Compound Analog_Design Design Analogs (Regions A, B, C) Lead_Compound->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Assay Primary in vitro Assay (e.g., Binding Affinity, Enzyme Inhibition) Purification->Primary_Assay Secondary_Assay Secondary in vitro Assay (e.g., Functional Activity, Selectivity Panel) Primary_Assay->Secondary_Assay In_Vivo_Studies In vivo Efficacy & PK/PD Studies Secondary_Assay->In_Vivo_Studies SAR_Analysis SAR Analysis & Interpretation In_Vivo_Studies->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Design Cycle

Caption: A generalized workflow for the investigation of structure-activity relationships in phenoxyphenoxy piperidine derivatives.

Case Study: N-Methyl-D-Aspartate (NMDA) Receptor Antagonists

A series of 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine derivatives serves as an excellent case study for dissecting the SAR of this scaffold. These compounds have been investigated as potent and selective antagonists of the NR1/2B subtype of the NMDA receptor.[1]

Modifications at the Piperidine Nitrogen (Region A)

The substituent on the piperidine nitrogen is a key determinant of activity. The length and nature of the linker between the nitrogen and the terminal phenoxy group are critical.

CompoundN-SubstituentNR1A/2B IC50 (µM)
8 2-Phenoxyethyl0.63
10e 2-(4-Hydroxyphenoxy)ethyl0.23

Table 1: Effect of N-substituent modification on NMDA receptor antagonist potency.[1]

The introduction of a 4-hydroxyl group on the terminal phenoxy ring (compound 10e ) leads to a nearly 3-fold increase in potency compared to the unsubstituted analog (8 ).[1] This suggests a key hydrogen bond interaction in the binding pocket of the NR1/2B receptor.

Modifications on the Piperidine Ring (Region B)

Substitutions on the piperidine ring itself have a significant impact on both potency and selectivity.

Compound4-Position SubstituentsNR1A/2B IC50 (µM)α1-adrenergic receptor Ki (µM)
10b -H, -4-Methylbenzyl0.130.048
10e -OH, -4-Methylbenzyl0.23>10

Table 2: Influence of C4-substituents on potency and selectivity.[1]

The introduction of a hydroxyl group at the C4 position of the piperidine ring (compound 10e ) results in a substantial decrease in affinity for α1-adrenergic receptors, thereby improving the selectivity profile with only a modest decrease in NMDA receptor potency.[1] This highlights the importance of this position in modulating off-target effects.

Modifications on the Phenoxy Moiety (Region C)

The substitution pattern on the phenoxy rings is crucial for optimizing interactions within the receptor binding site.

In the case of the NMDA receptor antagonists, a p-methyl substitution on the benzyl ring at the 4-position of the piperidine (a phenoxy-like aromatic substituent) produced a roughly 3-fold increase in in vivo anticonvulsant activity.[1]

Experimental Protocols

A self-validating system of experimental protocols is essential for generating reliable SAR data. The following are representative methodologies for the synthesis and evaluation of phenoxyphenoxy piperidine derivatives.

General Synthetic Procedure for 4-(Phenoxyphenoxy)piperidines

The synthesis of the core scaffold can be achieved through various routes. A common approach involves the nucleophilic substitution of a leaving group on the piperidine ring with a substituted phenol.

Step-by-step synthesis of 4-[4-(trifluoromethoxy)phenoxy]piperidine:

  • N-Protection: 4-Hydroxypiperidine is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc2O), to yield N-Boc-4-hydroxypiperidine.

  • Mesylation: The hydroxyl group of N-Boc-4-hydroxypiperidine is converted to a good leaving group, typically a mesylate, by reacting with methanesulfonyl chloride in the presence of a base like triethylamine.

  • Nucleophilic Substitution: The N-Boc-4-mesyloxypiperidine is then reacted with 4-(trifluoromethoxy)phenol in the presence of a base such as potassium carbonate in a suitable solvent like DMF to yield N-Boc-4-[4-(trifluoromethoxy)phenoxy]piperidine.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to afford the final product, 4-[4-(trifluoromethoxy)phenoxy]piperidine.

In Vitro Biological Evaluation: NMDA Receptor Antagonism

The potency of novel analogues as NMDA receptor antagonists can be determined using electrophysiological recordings in Xenopus oocytes expressing cloned rat NMDA receptors.[1]

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., NR1A and NR2B).

  • Two-Electrode Voltage Clamp: After 2-4 days of incubation, NMDA receptor-mediated currents are recorded using a two-electrode voltage clamp.

  • Compound Application: The test compounds are applied to the oocytes, and the inhibition of the NMDA-induced current is measured.

  • IC50 Determination: Concentration-response curves are generated, and the IC50 values are calculated.

Broader SAR Considerations and Future Directions

While the NMDA receptor antagonist case study provides a detailed roadmap for SAR exploration, several broader principles can be applied when targeting other proteins with the phenoxyphenoxy piperidine scaffold.

  • Lipophilicity and Physicochemical Properties : The extended aromatic nature of the phenoxyphenoxy moiety can lead to high lipophilicity, potentially impacting solubility and oral bioavailability. Careful management of logP values through the introduction of polar groups is often necessary.

  • Metabolic Stability : The phenoxy ether linkages can be susceptible to metabolic cleavage. The introduction of metabolically robust groups or the use of bioisosteric replacements can enhance the pharmacokinetic profile.

  • Stereochemistry : When chiral centers are present on the piperidine ring, the individual enantiomers should be synthesized and evaluated, as they often exhibit significant differences in potency and selectivity.

The phenoxyphenoxy piperidine scaffold remains a fertile ground for the discovery of novel therapeutic agents. A systematic and iterative approach to its modification, guided by a deep understanding of the structure-activity relationships, will continue to yield compounds with tailored pharmacological profiles. The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to unlock the full potential of this versatile chemical class.

References

  • Zhou, Z. L., et al. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 42(15), 2993-3000. [Link]

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Exploratory

The Phenoxyphenoxy Piperidine Scaffold: A Privileged Pharmacophore in Multi-Target Therapeutic Development

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary & Chemical Rationale In modern medicinal chemistry, the i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. The phenoxyphenoxy piperidine moiety has emerged as a highly versatile pharmacophore.

Structurally, this scaffold combines two critical domains:

  • The Piperidine Ring: A conformationally flexible, six-membered basic nitrogen heterocycle. At physiological pH (~7.4), the piperidine nitrogen is protonated, allowing it to form critical electrostatic salt bridges with acidic amino acid residues (e.g., Aspartate or Glutamate) within receptor binding pockets[1].

  • The Phenoxyphenoxy Tail: An extended, highly lipophilic diaryl ether system. This bulky, flexible tail is uniquely suited to occupy deep hydrophobic "selectivity pockets" in various target proteins, engaging in robust π−π stacking interactions with aromatic residues, while the ether oxygen serves as a localized hydrogen bond acceptor[2].

By modulating the linker length (methyl, ethyl, or propyl) and the substitution pattern on the piperidine ring, researchers have successfully tuned this scaffold to target the Sigma-1 Receptor (S1R), the Histamine H3 Receptor (H3R), and dual inflammatory enzymes (COX-2/LTA4H)[1][3][4]. This whitepaper details the mechanistic rationale, quantitative data, and validated experimental protocols for evaluating phenoxyphenoxy piperidines across these therapeutic domains.

Neuroprotective Applications: Sigma-1 Receptor (S1R) Agonism

The Sigma-1 Receptor (S1R) is an endoplasmic reticulum (ER) chaperone protein heavily implicated in cellular survival and neuroprotection. S1R agonists are currently under intense investigation as disease-modifying therapeutics for Alzheimer's Disease (AD) and other neurodegenerative disorders[1].

Recent structure-activity relationship (SAR) studies have demonstrated that phenoxyethylpiperidines, specifically 4-Methyl-1-(2-(4-phenoxyphenoxy)ethyl)piperidine , exhibit sub-nanomolar affinity for S1R with exceptional selectivity over the S2R subtype[1]. The terminal phenoxy group dramatically enhances van der Waals interactions within the S1R binding pocket compared to single-ring analogs.

S1R_Pathway Ligand Phenoxyphenoxy Piperidine (S1R Agonist) S1R Sigma-1 Receptor (MAM/ER) Ligand->S1R Binds BiP BiP Dissociation S1R->BiP Triggers IP3R IP3R Stabilization BiP->IP3R Activates Ca2 Ca2+ Influx to Mitochondria IP3R->Ca2 Facilitates Survival Cell Survival & Neuroprotection Ca2->Survival Promotes

Fig 1: Mechanism of action for phenoxyphenoxy piperidine S1R agonists promoting neuroprotection.

Experimental Protocol: S1R Radioligand Binding Assay

To validate the affinity of novel phenoxyphenoxy piperidines for S1R, a competitive radioligand binding assay is required. This protocol is designed as a self-validating system to ensure specific receptor engagement.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain cortex in ice-cold 0.32 M sucrose buffer. Causality: Sucrose maintains osmotic balance, preserving the integrity of the mitochondria-associated ER membranes (MAMs) where S1R is localized.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 3 nM of -pentazocine (a highly selective S1R radioligand), and varying concentrations of the test phenoxyphenoxy piperidine (0.1 nM to 10 µM). Causality: The competitive displacement of the radioligand by the test compound allows for the calculation of the IC50​ and subsequent Ki​ via the Cheng-Prusoff equation.

  • Non-Specific Binding (NSB) Control: Include control wells containing 10 µM haloperidol. Causality: Haloperidol saturates all specific S1R sites. Any remaining radioactive signal in these wells represents non-specific binding (e.g., ligand adhering to plate plastics or membrane lipids), which must be subtracted from total binding.

  • Termination & Filtration: Terminate the reaction after 120 minutes at 37°C by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the basic piperidine radioligand from binding non-specifically to the filter.

  • Washing & Detection: Wash filters three times with ice-cold 50 mM Tris-HCl (pH 7.4) and quantify using liquid scintillation counting. Causality: Ice-cold buffer drastically reduces the dissociation rate ( koff​ ) of the bound ligand during the wash step.

Cognitive Disorders: Histamine H3 Receptor Antagonism

The Histamine H3 Receptor (H3R) functions primarily as a presynaptic autoreceptor in the central nervous system. Blocking H3R increases the release of histamine, acetylcholine, and dopamine, making H3R inverse agonists/antagonists prime candidates for treating narcolepsy, ADHD, and cognitive deficits[2][3].

Derivatives such as trans-3,5-dimethyl-1-[3-(4-phenoxyphenoxy)propyl]piperidine utilize a propyl linker to perfectly position the bulky phenoxyphenoxy tail into the lipophilic pocket of the H3R, acting as potent inverse agonists[3]. When used in combination with wakefulness-promoting agents like modafinil, these compounds exhibit profound synergistic effects in narcolepsy models[3].

Anti-Inflammatory Therapeutics: LTA4H & COX-2 Dual Inhibition

Targeting the arachidonic acid cascade is the foundation of modern anti-inflammatory therapy. However, inhibiting Cyclooxygenase-2 (COX-2) alone often shunts arachidonic acid toward the 5-Lipoxygenase (5-LOX) pathway, increasing the production of Leukotriene B4 (LTB4) via Leukotriene A4 Hydrolase (LTA4H), which can exacerbate gastric and cardiovascular adverse events.

The compound (R/S)-2-((4-phenoxyphenoxy)methyl)piperidine acts as a rare dual target inhibitor against both COX-2 and LTA4H[4]. The phenoxyphenoxy moiety is crucial here; it mimics the hydrophobic tail of arachidonic acid, allowing the molecule to competitively block the active sites of both enzymes simultaneously[4].

Dual_Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 LTA4H LTA4 Hydrolase AA->LTA4H via 5-LOX PGs Prostaglandins (Inflammation) COX2->PGs LTB4 Leukotriene B4 (Chemotaxis) LTA4H->LTB4 Inhibitor 2-((4-phenoxyphenoxy)methyl)piperidine Inhibitor->COX2 Inhibits Inhibitor->LTA4H Inhibits

Fig 2: Dual inhibition of COX-2 and LTA4H pathways by phenoxyphenoxy piperidine derivatives.

Experimental Protocol: Human Whole Blood Assay for Dual Inhibition

To evaluate the efficacy of these dual inhibitors in a physiologically relevant environment, a whole blood assay is utilized.

Step-by-Step Methodology:

  • Blood Collection: Draw human venous blood into heparinized tubes. Causality: Heparin is used instead of EDTA because EDTA chelates extracellular calcium. Calcium is strictly required for the subsequent ionophore-induced activation of the 5-LOX/LTA4H pathway.

  • Compound Pre-incubation: Aliquot 1 mL of blood and add the phenoxyphenoxy piperidine inhibitor (vehicle control: 0.1% DMSO). Incubate at 37°C for 15 minutes. Causality: This allows the lipophilic compound to penetrate leukocyte membranes and access intracellular COX-2 and LTA4H.

  • Pathway Stimulation:

    • For LTA4H (LTB4 readout): Add 50 µM Calcium Ionophore (A23187) and incubate for 30 mins. Causality: A23187 forces a massive calcium influx, translocating 5-LOX to the nuclear envelope to generate LTA4, the direct substrate for LTA4H.

    • For COX-2 (PGE2 readout): Add 10 µg/mL Lipopolysaccharide (LPS) and incubate for 24 hours. Causality: Resting leukocytes do not express COX-2. LPS activates Toll-Like Receptor 4 (TLR4), inducing de novo synthesis of COX-2 to produce PGE2.

  • Extraction & Quantification: Centrifuge the samples at 2000 x g for 10 minutes at 4°C to isolate plasma. Extract eicosanoids using cold methanol precipitation. Quantify LTB4 and PGE2 levels using LC-MS/MS. Causality: Methanol denatures and precipitates plasma proteins, releasing protein-bound lipid mediators into the supernatant for accurate mass spectrometric quantification.

Quantitative Data Summary

The table below summarizes the target affinities and primary indications of key phenoxyphenoxy piperidine derivatives across different therapeutic domains.

Compound ScaffoldTarget Receptor/EnzymeKey DerivativePrimary IndicationAffinity / Activity
Phenoxyethylpiperidine Sigma-1 Receptor (S1R)4-Methyl-1-(2-(4-phenoxyphenoxy)ethyl)piperidineAlzheimer's Disease Ki​ < 1.0 nM[1]
Phenoxypropylpiperidine Histamine H3 Receptortrans-3,5-dimethyl-1-[3-(4-phenoxyphenoxy)propyl]piperidineNarcolepsy / ADHDHigh Affinity Inverse Agonist[3]
Phenoxymethylpiperidine LTA4H / COX-2(R/S)-2-((4-phenoxyphenoxy)methyl)piperidineInflammation / Pain IC50​ (COX-2) ~ Sub-micromolar[4]

Conclusion

The phenoxyphenoxy piperidine scaffold represents a masterclass in modular drug design. By leveraging the basicity of the piperidine ring for electrostatic anchoring and the extended lipophilicity of the phenoxyphenoxy tail for deep-pocket π−π stacking, medicinal chemists can selectively target distinct neurological and inflammatory pathways. As research into multi-target directed ligands (MTDLs) accelerates, this privileged pharmacophore will undoubtedly play a central role in the next generation of therapeutics.

References

  • [1] Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [3] Combination of modafinil and an antagonist or inverse agonist of the h3 receptor. US Patent US20090312367A1 (Google Patents). URL:

  • [4] Information on EC 3.3.2.6 - leukotriene-A4 hydrolase and Organism(s) Homo sapiens and UniProt Accession P09960. BRENDA Enzyme Database. URL:[Link]

  • [2] Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. MDPI. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-[(4-Phenoxyphenoxy)methyl]piperidine

Abstract This comprehensive guide details two robust and validated synthetic protocols for the preparation of 4-[(4-Phenoxyphenoxy)methyl]piperidine, a valuable building block for drug discovery and development. The prot...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details two robust and validated synthetic protocols for the preparation of 4-[(4-Phenoxyphenoxy)methyl]piperidine, a valuable building block for drug discovery and development. The protocols described herein are designed for researchers and scientists in the pharmaceutical and chemical industries, providing not only step-by-step instructions but also the underlying chemical principles and rationale for experimental choices. We present two primary synthetic strategies: the classical Williamson ether synthesis and the versatile Mitsunobu reaction. Both pathways commence from commercially available starting materials and involve the use of a nitrogen-protecting group on the piperidine ring to ensure regioselectivity. The guide includes detailed procedures for N-protection, ether formation, and final deprotection, along with characterization data and safety considerations.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an attractive moiety for designing ligands for a variety of biological targets. Specifically, 4-substituted piperidines are of significant interest as they allow for the exploration of chemical space in a well-defined vector.[2][3] 4-[(4-Phenoxyphenoxy)methyl]piperidine represents a key intermediate, combining the piperidine core with a diaryl ether motif, a common feature in pharmacologically active compounds. This guide provides detailed, reliable, and reproducible protocols for its synthesis to facilitate further research and development.

Synthetic Strategies Overview

The synthesis of 4-[(4-Phenoxyphenoxy)methyl]piperidine is most effectively achieved through the formation of an ether linkage between a 4-substituted piperidine and 4-phenoxyphenol. To prevent the secondary amine of the piperidine from acting as a competing nucleophile, a protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[4][5]

Two primary and highly effective methods for the crucial C-O bond formation are presented:

  • Williamson Ether Synthesis: A classic and reliable method involving the reaction of an alkoxide with a primary alkyl halide or sulfonate.[6][7][8][9][10] In this approach, the hydroxyl group of N-Boc-4-(hydroxymethyl)piperidine is first converted into a good leaving group (e.g., a tosylate), which then undergoes nucleophilic substitution by the phenoxide generated from 4-phenoxyphenol.

  • Mitsunobu Reaction: A powerful and versatile reaction that allows for the direct coupling of an alcohol with a pronucleophile (in this case, a phenol) with inversion of configuration (though not relevant for this achiral substrate).[11][12][13][14] This reaction is mediated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

The overall synthetic workflow is depicted below:

Synthetic Workflow A 4-(Hydroxymethyl)piperidine B N-Boc-4-(hydroxymethyl)piperidine A->B Boc₂O, Base C N-Boc-4-(tosyloxymethyl)piperidine B->C TsCl, Pyridine E N-Boc-4-[(4-phenoxyphenoxy)methyl]piperidine B->E 4-Phenoxyphenol, PPh₃, DIAD (Mitsunobu) C->E 4-Phenoxyphenol, Base (Williamson) D 4-Phenoxyphenol F 4-[(4-Phenoxyphenoxy)methyl]piperidine E->F Acid (e.g., TFA, HCl)

Caption: Overall synthetic workflow for 4-[(4-Phenoxyphenoxy)methyl]piperidine.

Detailed Experimental Protocols

PART 1: N-Protection of 4-(Hydroxymethyl)piperidine

Rationale: The secondary amine of the piperidine ring is nucleophilic and can compete in the subsequent etherification step. Protection with a Boc group masks this reactivity and enhances the solubility of the intermediates in organic solvents.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
4-(Hydroxymethyl)piperidine115.17501.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.25551.1
Triethylamine (TEA) or NaOH101.19 / 40.00601.2
Dichloromethane (DCM) or THF-250 mL-

Procedure:

  • To a round-bottom flask charged with 4-(hydroxymethyl)piperidine (5.76 g, 50 mmol) and a magnetic stir bar, add dichloromethane (250 mL).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add triethylamine (8.4 mL, 60 mmol) to the solution.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (12.0 g, 55 mmol) in a small amount of DCM.

  • Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water (100 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-4-(hydroxymethyl)piperidine as a colorless oil or white solid, which can often be used in the next step without further purification.

PART 2: Ether Synthesis

Rationale: This two-step sequence first activates the primary alcohol as a tosylate, a superior leaving group, which is then displaced by the nucleophilic 4-phenoxyphenoxide in a classic Sₙ2 reaction.[7][10]

Step 2A.1: Tosylation of N-Boc-4-(hydroxymethyl)piperidine

Tosylation Reaction reactant1 N-Boc-4-(hydroxymethyl)piperidine product N-Boc-4-(tosyloxymethyl)piperidine reactant1->product Pyridine, 0 °C to RT reactant2 TsCl reactant2->product

Caption: Tosylation of the protected piperidine alcohol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
N-Boc-4-(hydroxymethyl)piperidine215.29401.0
p-Toluenesulfonyl chloride (TsCl)190.65481.2
Pyridine79.10-Solvent

Procedure:

  • Dissolve N-Boc-4-(hydroxymethyl)piperidine (8.61 g, 40 mmol) in pyridine (80 mL) in a round-bottom flask and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (9.15 g, 48 mmol) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Pour the reaction mixture into ice-cold 1M HCl (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-4-(tosyloxymethyl)piperidine, which can be purified by column chromatography if necessary.

Step 2A.2: Nucleophilic Substitution

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
N-Boc-4-(tosyloxymethyl)piperidine369.47301.0
4-Phenoxyphenol186.21331.1
Sodium hydride (60% in mineral oil)24.00361.2
Anhydrous Dimethylformamide (DMF)-150 mL-

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.44 g, 36 mmol) and wash with dry hexanes to remove mineral oil.

  • Add anhydrous DMF (75 mL) and cool to 0 °C.

  • Dissolve 4-phenoxyphenol (6.15 g, 33 mmol) in anhydrous DMF (75 mL) and add it dropwise to the NaH suspension. Stir until hydrogen evolution ceases (approx. 30-60 minutes).

  • Add a solution of N-Boc-4-(tosyloxymethyl)piperidine (11.1 g, 30 mmol) in anhydrous DMF (50 mL) to the phenoxide solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

  • After cooling to room temperature, carefully quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-4-[(4-phenoxyphenoxy)methyl]piperidine.

Rationale: This method provides a more convergent and often milder alternative to the Williamson synthesis, forming the ether linkage in a single step from the alcohol and phenol.[11][14][15]

Mitsunobu Reaction reactant1 N-Boc-4-(hydroxymethyl)piperidine product N-Boc-4-[(4-phenoxyphenoxy)methyl]piperidine reactant1->product THF, 0 °C to RT reactant2 4-Phenoxyphenol reactant2->product reactant3 PPh₃, DIAD reactant3->product

Caption: One-pot Mitsunobu etherification.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
N-Boc-4-(hydroxymethyl)piperidine215.29301.0
4-Phenoxyphenol186.21331.1
Triphenylphosphine (PPh₃)262.29361.2
Diisopropyl azodicarboxylate (DIAD)202.21361.2
Anhydrous Tetrahydrofuran (THF)-200 mL-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-4-(hydroxymethyl)piperidine (6.46 g, 30 mmol), 4-phenoxyphenol (6.15 g, 33 mmol), and triphenylphosphine (9.44 g, 36 mmol).

  • Dissolve the solids in anhydrous THF (200 mL) and cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (7.1 mL, 36 mmol) dropwise over 30 minutes. A color change and/or formation of a precipitate may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • The crude residue will contain the product and triphenylphosphine oxide. Purify by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the desired product, N-Boc-4-[(4-phenoxyphenoxy)methyl]piperidine.

PART 3: N-Deprotection

Rationale: The final step is the removal of the Boc protecting group to unveil the secondary amine of the piperidine ring. This is typically achieved under acidic conditions, which cleave the acid-labile tert-butyl carbamate.[4][16]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
N-Boc-4-[(4-phenoxyphenoxy)methyl]piperidine383.49201.0
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane114.02 / --Excess
Dichloromethane (DCM)-100 mL-

Procedure:

  • Dissolve N-Boc-4-[(4-phenoxyphenoxy)methyl]piperidine (7.67 g, 20 mmol) in dichloromethane (100 mL).

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid (30 mL) or 4M HCl in dioxane (50 mL, 200 mmol).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Dissolve the residue in water and basify to pH > 10 with 2M NaOH or saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, 4-[(4-Phenoxyphenoxy)methyl]piperidine.

  • The product can be further purified by recrystallization or chromatography if necessary.

Characterization

The final product, 4-[(4-Phenoxyphenoxy)methyl]piperidine, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the two phenyl rings, the piperidine ring protons, the methylene bridge protons (-O-CH₂-), and the N-H proton.

  • ¹³C NMR: Expect distinct signals for all unique carbon atoms in the molecule, including the aromatic carbons, the piperidine carbons, and the methylene bridge carbon.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the [M+H]⁺ ion.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching, C-H stretching (aliphatic and aromatic), and C-O-C (ether) stretching.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and away from moisture.

  • DIAD/DEAD: These reagents are toxic and potential sensitizers. Handle with care.

  • Trifluoroacetic acid (TFA): A strong, corrosive acid. Handle with appropriate care to avoid skin and respiratory exposure.

  • Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.

References

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]

  • O'Hagan, D. Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Journal of the American Chemical Society. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • University of Colorado Boulder. The Williamson Ether Synthesis. [Link]

  • Saeedi, S., et al. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Kallitsis, P. D., et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]

  • Saeedi, S., et al. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • ResearchGate. The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. [Link]

  • ResearchGate. Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5). [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Zawisza, A., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Google Patents. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Furer, P., et al. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Sciencemadness Discussion Board. Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

  • ResearchGate. Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis. [Link]

  • PrepChem.com. Synthesis of 4-(4-ethylphenoxy)piperidine. [Link]

  • Defense Technical Information Center. Piperidine Synthesis. [Link]

  • ResearchGate. (PDF) Synthesis of N-Substituted piperidines from piperidone. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Google Patents. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • ACS Publications. Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. [Link]

  • YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • ACS Publications. A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. [Link]

Sources

Application

Purification of 4-[(4-Phenoxyphenoxy)methyl]piperidine: A Guide for Drug Development Professionals

This document provides a comprehensive guide to the purification of 4-[(4-Phenoxyphenoxy)methyl]piperidine, a key intermediate in the synthesis of various pharmaceutical agents. The protocols and application notes detail...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide to the purification of 4-[(4-Phenoxyphenoxy)methyl]piperidine, a key intermediate in the synthesis of various pharmaceutical agents. The protocols and application notes detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-tested methodologies.

Understanding the Molecule: Physicochemical Profile and Purification Challenges

4-[(4-Phenoxyphenoxy)methyl]piperidine is a moderately polar, basic compound. Its structure, featuring a piperidine ring, imparts basicity, while the bulky, non-polar phenoxyphenoxy group influences its solubility and crystalline nature. The ether linkage and the methylene bridge provide some conformational flexibility. Based on structurally related compounds, it is predicted to be a solid at room temperature with good solubility in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO), and low solubility in water.[1]

The primary challenges in the purification of this and other piperidine derivatives often revolve around:

  • Basicity-Induced Chromatographic Tailing: The basic nitrogen of the piperidine ring can interact strongly with acidic silanol groups on standard silica gel, leading to poor peak shape and inefficient separation.[2]

  • Formation of Amorphous Precipitates or Oils: During crystallization, the compound may separate from the solution as a non-crystalline solid or oil, which can trap impurities.[3]

  • Removal of Structurally Similar Impurities: Byproducts from synthesis, such as incompletely reacted starting materials or isomers, can have polarities very similar to the target compound, making separation challenging.[4][5]

A logical approach to selecting the appropriate purification method is crucial for efficiency and success. The following diagram outlines a decision-making process based on the scale of the purification and the nature of the impurities.

Purification_Decision_Tree Start Crude 4-[(4-Phenoxyphenoxy)methyl]piperidine Scale Determine Scale Start->Scale Bulk Bulk Purification (>1 g) Scale->Bulk Large Fine Fine Purification (<1 g) Scale->Fine Small IsSolid Is the Compound Solid? Bulk->IsSolid Chromatography Chromatographic Methods Fine->Chromatography Crystallization Crystallization IsSolid->Crystallization Yes AcidBase Is there a significant difference in basicity from impurities? IsSolid->AcidBase No FinalProduct Pure Product Crystallization->FinalProduct FlashChrom Flash Chromatography (Moderate Purity) Chromatography->FlashChrom AcidBase->Chromatography No Extraction Acid-Base Extraction AcidBase->Extraction Yes Extraction->FinalProduct PrepHPLC Preparative HPLC (High Purity) FlashChrom->PrepHPLC PrepHPLC->FinalProduct

Caption: Decision tree for selecting a purification method.

Purification Strategies and Protocols

A multi-step purification strategy is often the most effective approach. This typically involves an initial bulk purification step, such as crystallization or acid-base extraction, followed by a high-resolution chromatographic method for final polishing.

Recrystallization: The First Line of Defense

Recrystallization is a powerful and economical technique for purifying solid compounds.[6] The success of this method hinges on the selection of an appropriate solvent system where the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[3]

Protocol 1: Single-Solvent Recrystallization

  • Solvent Screening: In separate test tubes, assess the solubility of a small amount of the crude material (10-20 mg) in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). A suitable solvent will dissolve the compound sparingly at room temperature but completely upon heating.[2]

  • Dissolution: In an Erlenmeyer flask, add the crude 4-[(4-Phenoxyphenoxy)methyl]piperidine and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize yield.[3]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Two-Solvent Recrystallization

This method is employed when a suitable single solvent cannot be identified.[3]

  • Solvent System Selection: Identify a "good" solvent in which the compound is highly soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent at an elevated temperature.

  • Induction of Crystallization: Slowly add the "poor" solvent dropwise to the hot solution with continuous swirling until the solution becomes slightly turbid. If turbidity persists, add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling and Isolation: Follow steps 5-8 from the single-solvent recrystallization protocol.

Solvent System ComponentBoiling Point (°C)Polarity IndexNotes
Good Solvents (Examples)
Ethanol78.45.2Commonly used for piperidine derivatives.[6]
Isopropanol82.64.3Good alternative to ethanol.
Ethyl Acetate77.14.4Can be used as a single solvent or in a mixture.[6]
Poor Solvents (Examples)
Hexanes~690.1Often used as an anti-solvent with more polar solvents.
Water10010.2Can be an effective anti-solvent if the compound has low aqueous solubility.

Table 1: Common Solvents for Recrystallization of Piperidine Derivatives.

Flash Column Chromatography: For Enhanced Purity

Flash column chromatography is a rapid and effective method for separating compounds with different polarities.[4] For basic compounds like 4-[(4-Phenoxyphenoxy)methyl]piperidine, modifications to the standard silica gel chromatography protocol are often necessary to achieve good separation.

Flash_Chromatography_Workflow Start Crude/Recrystallized Product TLC TLC Analysis for Solvent System Selection Start->TLC ColumnPrep Column Packing (Silica Gel) TLC->ColumnPrep Loading Sample Loading (Dry or Wet) ColumnPrep->Loading Elution Elution with Chosen Mobile Phase Loading->Elution Fraction Fraction Collection Elution->Fraction TLC_Analysis TLC Analysis of Fractions Fraction->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal FinalProduct Pure Product Solvent_Removal->FinalProduct

Caption: Workflow for flash column chromatography.

Protocol 3: Modified Flash Column Chromatography for Basic Compounds

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[4][5]

    • Crucial Tip: To prevent peak tailing, add a small amount of a basic modifier like triethylamine (TEA) (0.5-1% v/v) to the mobile phase.[2][4] This will neutralize the acidic silanol groups on the silica gel.

    • Aim for a retention factor (Rf) of 0.2-0.4 for the target compound.[4]

  • Column Packing: Prepare a silica gel column using the chosen mobile phase.

  • Sample Loading: Dissolve the crude or recrystallized compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, for less soluble compounds, perform dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution and Fraction Collection: Apply the sample to the column and begin elution with the mobile phase. Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Acid-Base Extraction: A Bulk Purification Alternative

This technique is highly effective for separating basic compounds like 4-[(4-Phenoxyphenoxy)methyl]piperidine from neutral or acidic impurities.[2][4]

Protocol 4: General Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The basic piperidine derivative will be protonated and partition into the aqueous phase, while neutral and acidic impurities will remain in the organic layer.[4]

  • Phase Separation: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer containing the protonated product into a clean flask.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is basic (pH > 10). The free base of the piperidine derivative will precipitate out or form an oily layer.

  • Back Extraction: Extract the liberated product back into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Common Purification Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling out during crystallization Compound is melting before dissolving; solvent is too non-polar; cooling is too rapid.Use a higher boiling point solvent; add a more polar co-solvent; ensure slow cooling.[3]
Poor recovery from crystallization Too much solvent used; compound has significant solubility in cold solvent.Use the minimum amount of hot solvent; cool the solution for a longer period in an ice bath.
Peak tailing in chromatography Strong interaction between the basic piperidine and acidic silica gel.Add a basic modifier (e.g., 0.5-1% triethylamine) to the mobile phase; use a different stationary phase like alumina or amine-deactivated silica.[2]
Co-elution of impurities Impurities have similar polarity to the product.Optimize the mobile phase polarity (gradient elution may be necessary); consider an alternative purification technique like preparative HPLC.

Table 2: Troubleshooting Guide for the Purification of 4-[(4-Phenoxyphenoxy)methyl]piperidine.

Conclusion

The successful purification of 4-[(4-Phenoxyphenoxy)methyl]piperidine is a critical step in the synthesis of many pharmaceutical compounds. By understanding the physicochemical properties of the molecule and the nature of potential impurities, researchers can select and optimize the most appropriate purification strategy. A combination of bulk purification techniques like recrystallization or acid-base extraction, followed by high-resolution flash column chromatography, will typically yield material of high purity suitable for downstream applications in drug development.

References

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).
  • Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
  • Crystal structures of two chiral piperidine derivatives: 1-[(1R) - PMC - NIH. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6QPvdaFm8nPRDSoZAuVwG8F5mkMHW-uSmXkCM1SOyk9vslue9nGdZGuJ-rRsGEZxxJ8cWnlILOUvjjTiXJ7BlPsv-IwCItByXXhX3WXEen-1SCkPJ47Nb9CJMmNwRs0bGwCwoNsWiRC_ID7c=
  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives - Benchchem. (n.d.).
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30).
  • Technical Support Center: Purification of Piperidine Derivatives - Benchchem. (n.d.).
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. (n.d.).
  • Physical and chemical properties of 4-[(4-Chlorophenoxy)methyl]piperidine-d4 - Benchchem. (n.d.).

Sources

Method

Application Note: Large-Scale Synthesis of 4-[(4-Phenoxyphenoxy)methyl]piperidine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The 4-(aryloxymethyl)piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The 4-(aryloxymethyl)piperidine scaffold is a privileged pharmacophore frequently embedded in neuroactive compounds, antihistamines, and anti-inflammatory agents. While medicinal chemists routinely employ the Mitsunobu reaction to couple 4-phenoxyphenol with N-Boc-4-piperidinemethanol on a milligram scale, this approach is fundamentally unsuited for large-scale process chemistry. The Mitsunobu reaction suffers from poor atom economy and generates stoichiometric amounts of triphenylphosphine oxide—a byproduct that is notoriously difficult to remove without extensive silica gel chromatography[1].

As a scalable alternative, this application note details a highly efficient, chromatography-free three-step sequence. The methodology leverages the activation of the primary alcohol via tosylation[2], followed by a Williamson ether synthesis[3], and concludes with an acid-mediated deprotection that isolates the final product as a highly pure, precipitating hydrochloride salt. This sequence is designed with inherent self-validating checkpoints, ensuring that each transformation is driven to completion and easily verified through physical state changes or simple in-process controls (IPCs).

Process Workflow

The following diagram illustrates the logical progression of the synthetic route, highlighting the key reagents and isolated intermediates.

G SM1 N-Boc-4-piperidinemethanol (Starting Material) Step1 Step 1: Tosylation TsCl, Et3N, DMAP, DCM 0 °C to RT SM1->Step1 Int1 N-Boc-4-(tosyloxymethyl)piperidine (Activated Intermediate) Step1->Int1 Step2 Step 2: O-Alkylation 4-Phenoxyphenol, K2CO3, DMF 80 °C Int1->Step2 Int2 4-[(4-Phenoxyphenoxy)methyl]-1-Boc-piperidine (Protected Ether) Step2->Int2 Step3 Step 3: Deprotection HCl / EtOAc RT Int2->Step3 Product 4-[(4-Phenoxyphenoxy)methyl]piperidine HCl (Final Product) Step3->Product

Figure 1: Scalable three-step synthetic workflow for 4-[(4-Phenoxyphenoxy)methyl]piperidine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-Boc-4-(tosyloxymethyl)piperidine (Activation)

Causality & Design: Converting the primary alcohol to a tosylate establishes an excellent leaving group for the subsequent SN​2 reaction. Triethylamine ( Et3​N ) serves as the primary acid scavenger, while a catalytic amount of 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, significantly accelerating the reaction rate. Dichloromethane (DCM) is utilized for its superior solvency and low boiling point, facilitating easy solvent swapping during workup.

Protocol:

  • Charge a dry, nitrogen-flushed reactor with N-Boc-4-piperidinemethanol (1.0 eq) and anhydrous DCM (10 volumes).

  • Add Et3​N (1.5 eq) and DMAP (0.1 eq). Cool the mixture to 0 °C using an ice-water bath.

  • Add p-Toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise over 30 minutes to control the exothermic reaction[2].

  • Remove the cooling bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3, visualized by KMnO4​ ). The complete disappearance of the alcohol spot validates the end of the reaction.

  • Quench the reaction with water (5 volumes). Separate the organic layer and wash sequentially with 1M aqueous HCl (to remove unreacted amines), saturated aqueous NaHCO3​ , and brine.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the tosylate as a white to off-white solid. Note: The crystalline nature of the tosylate allows it to be used directly in the next step without further purification.

Step 2: Synthesis of 4-[(4-Phenoxyphenoxy)methyl]-1-Boc-piperidine (Etherification)

Causality & Design: 4-Phenoxyphenol is mildly acidic ( pKa​≈10 ). Potassium carbonate ( K2​CO3​ ) is selected as the base because it is sufficiently basic to deprotonate the phenol but mild enough to suppress the competing E2 elimination of the primary tosylate[3]. N,N-Dimethylformamide (DMF) is the solvent of choice; its high dielectric constant stabilizes the phenoxide anion, promoting rapid SN​2 displacement[4].

Protocol:

  • In a clean reactor, dissolve 4-Phenoxyphenol (1.05 eq) in anhydrous DMF (8 volumes).

  • Add anhydrous K2​CO3​ (2.0 eq) and stir at RT for 30 minutes to generate the phenoxide anion.

  • Add the N-Boc-4-(tosyloxymethyl)piperidine intermediate from Step 1 (1.0 eq) in one portion.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Self-Validation Checkpoint: Analyze via HPLC. The reaction is deemed complete when the tosylate peak area is < 1%.

  • Cool the mixture to RT and pour it into rapidly stirring ice water (25 volumes).

  • Self-Validation Checkpoint: The sudden shift in polarity causes the highly lipophilic protected ether to crash out of solution as a precipitate, leaving the DMF and inorganic salts dissolved in the aqueous phase.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum at 45 °C to afford the protected ether.

Step 3: Synthesis of 4-[(4-Phenoxyphenoxy)methyl]piperidine Hydrochloride (Deprotection)

Causality & Design: The tert-butyloxycarbonyl (Boc) group is acid-labile. Utilizing anhydrous 4M HCl in ethyl acetate (EtOAc) serves a dual purpose: it cleanly cleaves the carbamate and immediately forms the hydrochloride salt of the resulting secondary amine.

Protocol:

  • Suspend the protected ether from Step 2 (1.0 eq) in EtOAc (10 volumes).

  • Slowly add a solution of 4M HCl in EtOAc (5.0 eq) at RT.

  • Stir the mixture vigorously for 6 hours.

  • Self-Validation Checkpoint: As the deprotection proceeds, the non-polar starting material is converted into a highly polar amine hydrochloride. Because this salt is insoluble in EtOAc, it precipitates out of solution as a dense white crystalline solid. This physical phase change drives the equilibrium forward and acts as a continuous, in-situ purification mechanism.

  • Filter the resulting suspension. Wash the filter cake with cold EtOAc (2 volumes) to remove any residual organic impurities.

  • Dry the solid under high vacuum at 50 °C to yield the final API intermediate, 4-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride.

Quantitative Data & Process Parameters

The following table summarizes the stoichiometric requirements, critical process parameters, and expected analytical outcomes for the large-scale execution of this protocol.

Process StepReagents & EquivalentsTemp / TimeIPC MethodExpected YieldTarget Purity (HPLC)
1. Tosylation N-Boc-4-piperidinemethanol (1.0 eq)TsCl (1.2 eq) Et3​N (1.5 eq)DMAP (0.1 eq)0 °C RT4 hoursTLC / HPLC88 – 92%> 98.0%
2. O-Alkylation Tosylate Int. (1.0 eq)4-Phenoxyphenol (1.05 eq) K2​CO3​ (2.0 eq)80 °C12 hoursHPLC85 – 90%> 97.5%
3. Deprotection Protected Ether (1.0 eq)4M HCl in EtOAc (5.0 eq)RT6 hoursPhase Change / HPLC90 – 95%> 99.5%

Analytical Validation Standards

To ensure the structural integrity and purity of the final 4-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride, the following analytical validations must be met:

  • HPLC (Area %): A single major peak accounting for >99.5% total area. The absence of the Boc-protected precursor must be strictly verified.

  • 1H NMR (DMSO-d6):

    • Broad singlet at δ ~8.5-9.0 ppm (2H, piperidine NH2+​ ), confirming the salt formation.

    • Multiplets at δ 6.9-7.4 ppm (9H, aromatic protons from the phenoxyphenoxy moiety).

    • Doublet at δ ~3.8 ppm (2H, −CH2​−O− ), confirming the ether linkage.

    • Absence of the massive singlet at δ ~1.4 ppm (9H, tert-butyl group), confirming complete deprotection.

Sources

Application

Application Note: In Vitro Pharmacological and ADME Profiling of 4-[(4-Phenoxyphenoxy)methyl]piperidine

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary & Scientific Rationale The compo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Scientific Rationale

The compound 4-[(4-Phenoxyphenoxy)methyl]piperidine represents a highly versatile structural motif frequently encountered in central nervous system (CNS) drug discovery[1]. Structurally, it combines a basic piperidine ring with a bulky, highly lipophilic diaryl ether (phenoxyphenoxy) tail.

The Causality of the Chemotype: In modern medicinal chemistry, the piperidine scaffold is a cornerstone for targeting G-Protein Coupled Receptors (GPCRs) and monoamine transporters. The secondary amine of the piperidine ring is protonated at physiological pH (~7.4), allowing it to form a critical, charge-reinforced salt bridge with highly conserved aspartate residues (e.g., D3.32) within the orthosteric binding pockets of targets like Histamine (H1/H3) or Serotonin (5-HT) receptors[2]. Concurrently, the 4-phenoxyphenoxy moiety drives binding affinity and residence time by occupying deep, hydrophobic aromatic microdomains within the receptor through extensive π−π stacking and Van der Waals interactions[3].

However, the high lipophilicity (LogP) imparted by the phenoxyphenoxy group introduces inherent risks regarding aqueous solubility, metabolic clearance, and non-specific protein binding. Therefore, evaluating this compound requires a rigorously structured in vitro cascade that balances physicochemical profiling with functional target engagement.

Strategic In Vitro Workflow

To systematically de-risk 4-[(4-Phenoxyphenoxy)methyl]piperidine, we employ a phased experimental design. The workflow ensures that physicochemical liabilities are identified prior to resource-intensive functional screening.

Workflow A Compound Preparation 4-[(4-Phenoxyphenoxy)methyl]piperidine B Physicochemical Profiling Solubility & LogD A->B C In Vitro ADME Caco-2 & HLM Assays B->C D Target Engagement TR-FRET Binding C->D E Functional Screening FLIPR Calcium Flux D->E

Figure 1: Sequential in vitro experimental workflow for evaluating piperidine-based lead compounds.

Physicochemical & ADME Profiling

Before determining efficacy, a compound's ability to reach its target must be validated. The following self-validating protocols establish the absorption and metabolic stability of the molecule.

Bidirectional Caco-2 Permeability Assay

Causality: The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates to form a polarized monolayer with tight junctions, expressing major efflux transporters like P-glycoprotein (P-gp). It is the gold standard for predicting human intestinal absorption and estimating Blood-Brain Barrier (BBB) penetration[4], which is critical for CNS-active piperidines[5].

Self-Validating System Controls:

  • Positive Control: Propranolol (Validates high transcellular passive permeability).

  • Negative Control: Atenolol (Validates low permeability/paracellular transport).

  • Efflux Control: Digoxin (Validates P-gp functionality).

  • Integrity Control: Lucifer Yellow (Fluorometric validation of tight junction integrity; rejection must be >99%).

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days, replacing media every 48 hours.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω⋅cm2 .

  • Compound Preparation: Dilute 4-[(4-Phenoxyphenoxy)methyl]piperidine to 10 µM in HBSS buffer (pH 7.4). Pro-Tip: Due to the compound's lipophilicity, maintain 1% final DMSO to prevent precipitation.

  • Dosing:

    • Apical to Basolateral (A B): Add 0.5 mL compound solution to the apical chamber; 1.5 mL blank HBSS to the basolateral.

    • Basolateral to Apical (B A): Add 1.5 mL compound solution to the basolateral chamber; 0.5 mL blank HBSS to the apical.

  • Incubation: Incubate at 37°C, 5% CO₂ on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Analysis: Extract 50 µL from receiver chambers at 30, 60, 90, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard. Quantify via LC-MS/MS.

Human Liver Microsomal (HLM) Stability Assay

Causality: The phenoxy rings of this compound are highly susceptible to CYP450-mediated para-hydroxylation, while the piperidine nitrogen is a target for N-dealkylation or N-oxidation. HLMs provide a highly reproducible, acellular environment containing the full complement of Phase I CYP enzymes to predict hepatic clearance[].

Step-by-Step Protocol:

  • Preparation: Pre-warm 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL pooled HLMs to 37°C.

  • Spiking: Add 4-[(4-Phenoxyphenoxy)methyl]piperidine to a final concentration of 1 µM.

  • Initiation: Initiate the metabolic reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold stop solution (Acetonitrile + internal standard) to precipitate proteins.

  • Centrifugation & Readout: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Quantitative ADME Acceptance Criteria
ParameterAssay / MethodTarget Acceptance CriteriaScientific Rationale
Permeability Caco-2 (A B) Papp​>10×10−6 cm/sEnsures adequate passive diffusion across the BBB and intestinal lumen.
Efflux Ratio Caco-2 (B A / A B)ER < 2.0Indicates the compound is not a restrictive substrate for P-gp efflux pumps.
Metabolic Stability HLM Clearance t1/2​>45 min; CLint​<15 µL/min/mgPrevents rapid first-pass metabolism; ensures sufficient systemic exposure.

Target Engagement & Functional Screening

Once ADME profiles are established, the compound must be evaluated for specific target engagement. Assuming a Gq-coupled GPCR target (e.g., 5-HT2C)[7], we utilize a functional calcium flux assay.

Mechanism of Action: Gq-Coupled Calcium Flux

Pathway L Piperidine Ligand R GPCR Target L->R Agonism G Gq Protein R->G Activation PLC PLC-β G->PLC Subunit α IP3 IP3 PLC->IP3 Cleavage Ca Ca2+ Release IP3->Ca ER Efflux

Figure 2: Gq-coupled GPCR signaling pathway monitored during FLIPR functional screening.

FLIPR Calcium 6 Assay Protocol

Causality: The Fluorometric Imaging Plate Reader (FLIPR) assay allows for real-time, high-throughput kinetic measurement of intracellular calcium release. Calcium 6 dye is utilized because it incorporates a masking technology that quenches extracellular background fluorescence, eliminating the need for wash steps that can dislodge weakly adherent cells.

Self-Validating System Controls:

  • Positive Control: Endogenous full agonist (e.g., Serotonin) to define 100% Emax​ .

  • Negative Control: Known selective antagonist (e.g., Ketanserin) to confirm signal specificity.

  • Vehicle Control: 0.1% DMSO buffer to establish baseline cellular fluorescence.

Step-by-Step Protocol:

  • Cell Plating: Seed HEK293T cells stably expressing the target GPCR at 25,000 cells/well in a 384-well black, clear-bottom, poly-D-lysine coated plate. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media. Add 25 µL/well of Calcium 6 Assay Buffer (Molecular Devices) containing 2.5 mM Probenecid (to inhibit dye efflux via organic anion transporters). Incubate for 2 hours at 37°C.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-[(4-Phenoxyphenoxy)methyl]piperidine in a separate 384-well compound plate (Concentration range: 10 µM to 0.3 nM).

  • Kinetic Readout: Transfer the cell plate to the FLIPR Tetra instrument. Read baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds.

  • Ligand Addition: The FLIPR automatically transfers 12.5 µL of the compound to the cell plate. Continue recording fluorescence at 1-second intervals for 3 minutes to capture the peak calcium transient.

  • Data Analysis: Calculate the area under the curve (AUC) or peak fluorescence minus baseline. Plot against the log concentration to determine the EC50​ (for agonists) or IC50​ (for antagonists) using a 4-parameter logistic non-linear regression model. Ensure the assay Z'-factor is >0.5 for valid plate acceptance.

References

  • Alera Labs. "In vitro ADME services: Caco-2 and Microsomal Stability." Alera Labs. Available at: [Link][4]

  • Cheng, J., et al. "Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists." National Center for Biotechnology Information (PMC). Available at:[Link][7]

  • Wang, Y., et al. "Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery." ACS Publications. Available at:[Link][3]

  • Kiec-Kononowicz, K., et al. "Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery." MDPI. Available at:[Link][2]

  • Siramshetty, V., et al. "Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability." National Center for Biotechnology Information (PMC). Available at:[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve the yield of 4-[(4-Phenoxyphenoxy)methyl]piperidine

As a Senior Application Scientist, I frequently consult on the synthesis of phenoxy-piperidine derivatives, which are critical pharmacophores for Sigma-1 receptor agonists and neuroprotective agents[1]. The synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the synthesis of phenoxy-piperidine derivatives, which are critical pharmacophores for Sigma-1 receptor agonists and neuroprotective agents[1]. The synthesis of 4-[(4-Phenoxyphenoxy)methyl]piperidine typically involves constructing an ether linkage followed by amine deprotection.

Yield bottlenecks almost universally occur at two stages: the etherification step (due to competing elimination or steric hindrance) and the final aqueous workup (due to the high water solubility of the deprotected piperidine). This technical guide is designed to troubleshoot these specific failure points, explaining the mechanistic causality behind each optimization to ensure your protocols are robust and self-validating.

🔬 Troubleshooting Guide & FAQs

Issue 1: Low Yields and Purity in the Etherification Step (Mitsunobu Route)

Q: My Mitsunobu reaction between N-Boc-4-(hydroxymethyl)piperidine and 4-phenoxyphenol yields less than 40%. Furthermore, I cannot separate the product from triphenylphosphine oxide (TPPO). How can I improve this?

A: The Mitsunobu reaction relies on the formation of a bulky phosphonium betaine intermediate. 4-Phenoxyphenol is moderately sterically hindered, which slows the rate of nucleophilic attack, allowing side reactions (such as the premature degradation of the betaine intermediate) to outcompete product formation[2].

  • Mechanistic Fix: If you must use the Mitsunobu route, switch your solvent to anhydrous DCM or THF, and control the addition of DIAD stringently at 0 °C[2].

  • Purification Fix: To remove TPPO, concentrate the crude mixture and triturate with cold diethyl ether/hexane (1:2). The TPPO will precipitate out, allowing you to filter it off before column chromatography.

  • Strategic Recommendation: For scaling this specific molecule, I strongly recommend abandoning the Mitsunobu route in favor of an optimized Williamson Ether Synthesis (see Issue 2).

Issue 2: Alkene Byproducts in the Williamson Ether Synthesis

Q: I switched to the Williamson ether synthesis using N-Boc-4-(bromomethyl)piperidine and K₂CO₃ in acetone, but I am seeing significant alkene byproducts and incomplete conversion. What is going wrong?

A: This is a classic example of an E2 elimination pathway outcompeting the desired Sₙ2 substitution[3]. Acetone and K₂CO₃ provide insufficient driving force to generate a highly reactive phenoxide from 4-phenoxyphenol. When you heat the reaction to force completion, the phenoxide acts as a base rather than a nucleophile, stripping a proton from the primary bromide to form an alkene.

  • The Solution: Change your leaving group, your base, and your solvent.

    • Leaving Group: Switch from a bromide to a tosylate (N-Boc-4-(tosyloxymethyl)piperidine). Tosylates are excellent leaving groups that are slightly less prone to E2 elimination under these conditions.

    • Base & Solvent: Replace K₂CO₃ with Cesium Carbonate (Cs₂CO₃) and use anhydrous N,N-Dimethylformamide (DMF) [4]. The larger ionic radius of the cesium cation prevents tight ion-pairing with the phenoxide. This creates a "naked," highly nucleophilic phenoxide anion in the polar aprotic DMF, drastically accelerating the Sₙ2 pathway and suppressing elimination[4].

Issue 3: Catastrophic Product Loss During Boc Deprotection Workup

Q: After Boc deprotection with TFA/DCM, my TLC shows complete conversion, but my isolated yield of the free 4-[(4-Phenoxyphenoxy)methyl]piperidine drops to 20% after the aqueous workup. Where is the product going?

A: Your product is being washed down the drain. The free secondary amine of piperidine is highly basic. Following TFA deprotection, your product exists as a trifluoroacetate salt, which is exceptionally water-soluble[5].

  • The Solution: If your aqueous phase is not basified sufficiently, the product will never partition into the organic layer. You must adjust the aqueous phase to pH > 12 using 2M NaOH before extraction. Furthermore, standard ethyl acetate or DCM is often not polar enough to efficiently extract the free base. Use a mixture of Chloroform/Isopropanol (3:1) to maximize the partition coefficient into the organic phase. Alternatively, use a Strong Cation Exchange (SCX) cartridge to catch the basic amine and release it with methanolic ammonia, bypassing the aqueous workup entirely.

📊 Quantitative Data Presentation

The table below summarizes the causality between reaction conditions and expected yields based on the kinetic pathways discussed above.

ParameterRoute A: MitsunobuRoute B: Traditional WilliamsonRoute C: Optimized Williamson
Electrophile N-Boc-4-(hydroxymethyl)piperidineN-Boc-4-(bromomethyl)piperidineN-Boc-4-(tosyloxymethyl)piperidine
Nucleophile 4-Phenoxyphenol4-Phenoxyphenol4-Phenoxyphenol
Reagents/Base DIAD, PPh₃K₂CO₃Cs₂CO₃
Solvent THF or DCMAcetoneAnhydrous DMF
Reaction Temp 0 °C to RTReflux (56 °C)70 °C
Primary Issue TPPO purification, poor conversionE2 Elimination (Alkene byproduct)None (Clean Sₙ2 inversion)
Expected Yield 30 - 45%40 - 55%85 - 95%

🧪 Optimized Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis

This protocol utilizes the "naked anion" effect to maximize Sₙ2 substitution.

  • Phenoxide Generation: In a flame-dried round-bottom flask under nitrogen, dissolve 4-phenoxyphenol (1.1 equiv.) in anhydrous DMF (0.2 M concentration). Add finely powdered Cs₂CO₃ (2.0 equiv.). Stir at room temperature for 30 minutes. The solution will darken as the phenoxide forms.

  • Alkylation: Dissolve N-Boc-4-(tosyloxymethyl)piperidine (1.0 equiv.) in a minimal amount of anhydrous DMF. Add this dropwise to the phenoxide solution over 10 minutes.

  • Heating: Heat the reaction mixture to 70 °C and stir for 12 hours. Monitor by TLC (Hexanes/EtOAc 3:1).

  • Self-Validating Workup: Cool to room temperature. Dilute the mixture with 5 volumes of water to crash out the product and dissolve the inorganic salts. Extract with EtOAc (3x).

    • Critical Step: Wash the combined organic layers with 5% aqueous LiCl or brine five times . This is mandatory to completely remove residual DMF, which will otherwise ruin your column chromatography.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the Boc-protected intermediate.

Protocol 2: Quantitative Boc Deprotection & Recovery

This protocol ensures zero product loss to the aqueous phase.

  • Deprotection: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M). Add Trifluoroacetic Acid (TFA) (10 equiv.). Stir at room temperature for 2 hours until TLC shows complete consumption of the starting material.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with toluene (2x) to remove residual TFA.

  • Basification (The Critical Step): Dissolve the crude oily residue in a minimal amount of water. Slowly add 2M NaOH dropwise while stirring until the pH of the solution is strictly > 12 (verify with pH indicator paper). The free base will often oil out or precipitate as a white solid.

  • Extraction: Extract the aqueous layer with a solution of Chloroform/Isopropanol (3:1) (4x).

  • Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the pure 4-[(4-Phenoxyphenoxy)methyl]piperidine as a free base.

🗺️ Synthetic Workflow Visualization

G cluster_mitsunobu Route A: Mitsunobu cluster_williamson Route B: Optimized Williamson start N-Boc-4-(hydroxymethyl)piperidine mitsunobu DIAD, PPh3, THF (0°C to RT) start->mitsunobu tosylation TsCl, Et3N, DCM (Tosylation) start->tosylation phenol 4-Phenoxyphenol phenol->mitsunobu williamson Cs2CO3, DMF, 70°C (SN2 Substitution) phenol->williamson tppo_issue Low Yield / TPPO Impurity mitsunobu->tppo_issue boc_intermediate N-Boc-4-[(4-Phenoxyphenoxy)methyl]piperidine tppo_issue->boc_intermediate Poor Conversion tosylation->williamson high_yield High Yield (>85%) williamson->high_yield high_yield->boc_intermediate deprotection TFA / DCM (Boc Deprotection) boc_intermediate->deprotection workup_issue Standard Aqueous Workup (Product Loss to Water) deprotection->workup_issue If pH < 10 workup_opt pH > 12 Workup or SCX Resin deprotection->workup_opt Optimized final_product 4-[(4-Phenoxyphenoxy)methyl]piperidine (Pure Target) workup_issue->final_product Low Recovery workup_opt->final_product High Recovery

Synthetic pathways for 4-[(4-Phenoxyphenoxy)methyl]piperidine highlighting optimized routes.

📚 References

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. ACS Publications. 1

  • Technical Support Center: Reaction Optimization for Mitsunobu and NHS Ester Coupling. Benchchem. 2

  • Preventing elimination side reactions in Williamson synthesis. Benchchem. 3

  • Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. ChemSpider Synthetic Pages. 4

  • Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives. Benchchem. 5

Sources

Optimization

Technical Support Center: Troubleshooting N-alkylation of Piperidine Precursors

Welcome to the Technical Support Center for N-alkylation of piperidine precursors. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamenta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-alkylation of piperidine precursors. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we move beyond simple procedural outlines to provide in-depth, field-proven insights into overcoming common experimental hurdles. Our focus is on the causality behind reaction outcomes, empowering you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the N-alkylation of piperidines.

Q1: What is the most common side reaction in N-alkylation of piperidines, and how can I prevent it?

The most prevalent side reaction is over-alkylation, which leads to the formation of quaternary ammonium salts.[1] This occurs when the newly formed tertiary amine, which is often more nucleophilic than the starting secondary amine, reacts with another molecule of the alkylating agent.[2] This byproduct is highly water-soluble, complicating purification and reducing the yield of the desired product.[2]

Prevention Strategies:

  • Stoichiometry Control: Use a slight excess of the piperidine precursor relative to the alkylating agent.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance with a syringe pump, helps to maintain a low concentration of it throughout the reaction, minimizing the chance of a second alkylation.[3]

  • Choice of Base: The reaction of piperidine with an alkyl halide generates an acid (HX) which can protonate the starting material, rendering it non-nucleophilic.[2] Employing a non-nucleophilic base can neutralize this acid without interfering with the primary reaction.[4]

Q2: My N-alkylation reaction is very slow or appears to be stalled. What are the likely causes?

Several factors can contribute to a sluggish or incomplete reaction:

  • Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can significantly slow down the reaction rate.[4][5]

  • Poor Leaving Group: The nature of the leaving group on the alkylating agent is critical. The reactivity order is generally I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[4]

  • Inadequate Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they can stabilize the transition state.[2][4]

  • Protonation of the Starting Material: As mentioned, the acid generated during the reaction can protonate the piperidine, effectively taking it out of the reaction. The addition of a base is often necessary to scavenge this acid.[2][4]

Q3: I'm having difficulty purifying my N-alkylated piperidine product. What are some common issues and solutions?

Purification challenges often stem from the basic nature of the product and the presence of byproducts.

  • Peak Tailing in Column Chromatography: The basic nitrogen of the piperidine can interact strongly with the acidic silica gel, leading to significant peak tailing.[6] To mitigate this, you can add a small amount of a basic modifier, like triethylamine or ammonia, to the eluent.

  • Separation from Quaternary Salt: The high polarity and water solubility of the quaternary ammonium salt can make its separation from the desired product challenging, especially during aqueous workups.[2] Careful extraction and potentially the use of alternative purification techniques like recrystallization or preparative HPLC may be necessary.

  • Low Recovery after Chromatography: Strong, sometimes irreversible, binding of the basic product to the silica gel can lead to low recovery.[6] Using a less acidic stationary phase or employing acid-base extraction for initial purification can be effective.[6]

In-Depth Troubleshooting Guides

This section provides a more detailed analysis of complex issues, offering structured approaches to problem-solving.

Guide 1: Low Yield in Direct N-Alkylation with Alkyl Halides

Low yields are a frequent frustration in N-alkylation reactions. The following decision tree and detailed explanations will help you diagnose and resolve the underlying issues.

start Low Yield Observed check_side_products Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_side_products quat_salt Major Byproduct: Quaternary Ammonium Salt check_side_products->quat_salt Over-alkylation unreacted_sm Major Component: Unreacted Starting Material check_side_products->unreacted_sm Incomplete Reaction other_byproducts Other Unexpected Byproducts check_side_products->other_byproducts Decomposition/Side Reactions quat_solution1 Decrease Alkyl Halide Stoichiometry quat_salt->quat_solution1 quat_solution2 Slow Addition of Alkyl Halide quat_salt->quat_solution2 quat_solution3 Lower Reaction Temperature quat_salt->quat_solution3 sm_cause1 Is a Base Present? unreacted_sm->sm_cause1 other_solution Investigate Alternative Pathways (e.g., Elimination) other_byproducts->other_solution sm_cause1_no No sm_cause1->sm_cause1_no sm_cause1_yes Yes sm_cause1->sm_cause1_yes add_base Add a Non-Nucleophilic Base (e.g., K2CO3, DIPEA) sm_cause1_no->add_base sm_cause2 Check Reactivity of Alkyl Halide sm_cause1_yes->sm_cause2 poor_lg Poor Leaving Group (e.g., Cl) sm_cause2->poor_lg sm_cause3 Consider Steric Hindrance sm_cause2->sm_cause3 switch_lg Switch to Alkyl Bromide or Iodide poor_lg->switch_lg sterics Bulky Substituents Present sm_cause3->sterics increase_temp Increase Reaction Temperature sterics->increase_temp

Caption: Troubleshooting workflow for low yield in direct N-alkylation.

Detailed Analysis and Solutions:
  • Issue: Predominance of Quaternary Ammonium Salt.

    • Causality: The tertiary amine product is more nucleophilic than the secondary amine starting material, leading to a faster second alkylation. An excess of the alkylating agent further drives this undesired reaction.[1][2]

    • Solutions:

      • Optimize Stoichiometry: Begin with a 1:1 ratio of piperidine to alkylating agent and gradually increase the excess of piperidine if over-alkylation persists.[2]

      • Controlled Addition: The use of a syringe pump to add the alkylating agent over several hours is a highly effective technique to maintain a low concentration of the electrophile, favoring mono-alkylation.[3]

      • Temperature Control: While heating can increase the reaction rate, it may also accelerate the rate of quaternary salt formation.[2] Consider running the reaction at room temperature or even 0 °C.

  • Issue: Large Amount of Unreacted Starting Material.

    • Causality: This often points to deactivation of the nucleophile or insufficient reactivity of the electrophile.

    • Solutions:

      • Acid Scavenging: The hydrohalic acid (HX) generated during the reaction protonates the basic piperidine nitrogen, rendering it non-nucleophilic.[4] The addition of a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is crucial to neutralize this acid.[3][4]

      • Enhance Electrophile Reactivity: If using an alkyl chloride, switching to a more reactive alkyl bromide or iodide can significantly improve the reaction rate.[4]

      • Overcoming Steric Hindrance: For sterically demanding substrates, increasing the reaction temperature may be necessary to overcome the activation energy barrier.[4] In some cases, exploring alternative synthetic routes like reductive amination might be more fruitful.

Guide 2: Challenges in Reductive Amination

Reductive amination is a powerful alternative to direct alkylation, particularly for introducing more complex alkyl groups or when over-alkylation is a concern. However, it comes with its own set of potential pitfalls.

start Reductive Amination Issue low_yield Low Yield of N-Alkylated Product start->low_yield side_product Significant Side Product Formation start->side_product check_imine Imine/Iminium Formation is the Rate-Limiting Step low_yield->check_imine check_reducing_agent Choice of Reducing Agent low_yield->check_reducing_agent alcohol_formation Alcohol Byproduct from Carbonyl Reduction side_product->alcohol_formation over_alkylation Over-alkylation to Tertiary Amine side_product->over_alkylation remove_water Add Dehydrating Agent (e.g., Molecular Sieves) check_imine->remove_water strong_ra Reducing Agent too Strong (e.g., NaBH4) check_reducing_agent->strong_ra mild_ra Use a Milder, Selective Reducing Agent (e.g., NaBH(OAc)3) strong_ra->mild_ra alcohol_solution Use a Milder Reducing Agent that Preferentially Reduces Iminium Ion alcohol_formation->alcohol_solution over_alkylation_solution Stepwise Procedure: Form Imine First, then Add Reducing Agent over_alkylation->over_alkylation_solution

Sources

Troubleshooting

challenges in the purification of piperidine derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing the unique physicochemical hurdles associated with isolating pip...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing the unique physicochemical hurdles associated with isolating piperidine derivatives.

Piperidine—a saturated, six-membered nitrogen heterocycle—is a ubiquitous pharmacophore in medicinal chemistry. However, its strongly basic secondary or tertiary amine nitrogen (pKa ~11) introduces significant purification bottlenecks. These include severe peak tailing on standard silica, high aqueous solubility that complicates liquid-liquid extractions, and co-distillation azeotropes.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to ensure high-purity isolation. By understanding the causality behind these chromatographic behaviors, we can design self-validating experimental systems that guarantee reproducible results.

Part 1: Troubleshooting & FAQs

Q1: Why does my piperidine derivative streak so badly on standard silica gel, and how can I achieve baseline resolution? Scientist's Insight (Causality): The streaking (peak tailing) is driven by the acid-base interaction between the highly basic piperidine nitrogen and the weakly acidic silanol groups (Si-OH) present on the surface of bare silica gel[1]. This creates a mixed-mode retention mechanism: standard partition/adsorption combined with strong, unpredictable ion-exchange interactions. Solution: You must "deactivate" the silica. This is achieved by adding a basic modifier to the mobile phase, which competitively binds to the acidic silanol sites[2]. Triethylamine (TEA) or ammonium hydroxide (NH₄OH) at 1-5% (v/v) are standard. This creates a self-validating system: if the peak shape immediately sharpens upon the addition of TEA, it confirms that silanol-driven secondary interactions were the root cause of the tailing. Alternatively, utilizing an amine-functionalized (NH₂) stationary phase eliminates the need for mobile phase modifiers entirely.

Q2: I am scaling up to Preparative HPLC. At low pH (e.g., 0.1% Formic Acid), my piperidine elutes in the void volume. How do I improve retention and loadability? Scientist's Insight (Causality): At a low pH, the piperidine nitrogen is fully protonated (ionized). This makes the molecule highly polar, resulting in poor retention on a standard reversed-phase C18 column[3]. Solution: Shift to a high-pH mobile phase. By raising the pH of the mobile phase above the pKa of the piperidine derivative (e.g., pH 10.0), the amine is neutralized (deprotonated). This dramatically increases its hydrophobicity, retention time, and column loadability. Use a volatile, high-pH buffer like 10 mM ammonium bicarbonate[4][5]. Crucial caveat: Standard silica dissolves at pH > 8. You must use a hybrid organic/inorganic silica column (e.g., BEH technology or Kromasil EternityXT) designed to withstand highly alkaline conditions[6].

Q3: I cannot separate my target piperidine from structurally similar unreacted starting materials (like pyridine) via distillation or chromatography. What is the next logical step? Scientist's Insight (Causality): When physical properties (boiling point, polarity) are nearly identical, physical separation fails. Pyridine and piperidine often form azeotropes or co-elute. Solution: Exploit their chemical reactivity differences. Piperidine is a strong, nucleophilic secondary amine, whereas pyridine is a weaker, aromatic tertiary amine. Temporarily mask the piperidine using tert-butyloxycarbonyl (Boc) anhydride. The N-Boc-piperidine is highly lipophilic, UV-active (if conjugated), and completely loses its basicity, allowing for effortless normal-phase silica purification[7][8]. Once purified, the Boc group is cleaved using TFA or HCl.

Part 2: Data Presentation

To optimize your chromatographic conditions, reference the following table for selecting the appropriate mobile phase modifiers and buffers based on your purification scale and technique.

Table 1: Mobile Phase Modifiers and Buffer Selection for Piperidine Purification

Purification TechniqueRecommended Additive / BufferConcentrationpH RangeVolatility (Post-Processing)Mechanism of Action
Normal-Phase Silica Triethylamine (TEA)1 - 5% (v/v)N/AHighCompetitively masks acidic silanol groups[2].
Normal-Phase Silica Ammonium Hydroxide (NH₄OH)1 - 10% in MeOHN/AHighDeactivates silica; excellent for highly polar amines[1].
Prep RP-HPLC Ammonium Bicarbonate10 mM8.5 - 10.5HighDeprotonates basic amines to increase C18 retention[4].
Prep RP-HPLC Ammonium Formate1 - 10 mM8.2 - 10.2HighMild high-pH buffering; fully MS-compatible[4].

Part 3: Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with Silica Deactivation

This protocol self-validates by ensuring the stationary phase is fully saturated with the competitor base before the analyte is introduced, isolating the analyte's retention strictly to partition chromatography.

  • Solvent Preparation: Prepare the desired mobile phase (e.g., Hexane/Ethyl Acetate) and add 1-5% (v/v) Triethylamine (TEA).

  • Column Equilibration: Flush the bare silica column with 3 to 5 column volumes (CV) of the TEA-modified mobile phase. Note: You may observe an exothermic reaction as the TEA neutralizes the acidic silanols.

  • Sample Loading: Dissolve the crude piperidine mixture in a minimum volume of the modified mobile phase and load it carefully onto the column head.

  • Elution: Elute using the modified mobile phase. The TEA acts as a sacrificial competitor, ensuring the piperidine elutes as a sharp, symmetrical peak.

Protocol 2: High-pH Preparative HPLC of Basic Amines
  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate (NH₄HCO₃) aqueous solution. Adjust the pH to 10.0 using dilute ammonium hydroxide[5].

  • Column Selection: Install a high-pH tolerant hybrid silica column (e.g., Waters XSelect CSH or BEH C18)[5]. Do not use standard silica , which will rapidly degrade.

  • Equilibration: Equilibrate the column with the aqueous buffer and your organic modifier (e.g., Acetonitrile) until the baseline is stable.

  • Separation: Inject the sample. The high pH ensures the piperidine is deprotonated (neutral), maximizing hydrophobic interactions and allowing for a 2x to 3x increase in sample loading compared to low-pH methods.

Protocol 3: Boc-Protection and Deprotection Workflow
  • Protection: Dissolve the crude piperidine mixture in Dichloromethane (DCM). Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and 1.2 equivalents of Triethylamine. Stir at room temperature until TLC indicates complete conversion.

  • Intermediate Purification: The resulting N-Boc-piperidine is now neutral and highly lipophilic. Purify via standard normal-phase silica gel chromatography (no TEA modifier required)[7].

  • Deprotection: Dissolve the pure N-Boc-piperidine in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir for 1-2 hours at room temperature[8].

  • Isolation: Concentrate the mixture under vacuum to remove TFA. Neutralize the residue with aqueous NaOH (pH > 12) and extract multiple times with DCM. Dry the organic layer over Na₂SO₄ and concentrate to yield the highly pure free piperidine.

Part 4: Logical Workflow Visualization

The following diagram maps the decision-making process for selecting the optimal purification strategy based on the specific physicochemical challenge encountered.

PiperidinePurification Start Crude Piperidine Mixture Q_Scale What is the primary purification challenge? Start->Q_Scale Tailing Severe Silica Tailing Q_Scale->Tailing Retention Poor RP-HPLC Retention Q_Scale->Retention Coelution Co-elution with Neutral/Aromatic Amines Q_Scale->Coelution ModSilica Add 1-5% TEA/NH4OH to Mobile Phase Tailing->ModSilica NH2Silica Use NH2-Functionalized Stationary Phase Tailing->NH2Silica HighPH Use High pH Buffer (e.g., NH4HCO3 pH 10) Retention->HighPH BocProtect Boc-Protection (Derivatization) Coelution->BocProtect Pure Purified Piperidine Derivative ModSilica->Pure NH2Silica->Pure HybridCol Use Hybrid Silica (BEH) Column HighPH->HybridCol HybridCol->Pure PurifyBoc Standard Silica Purification BocProtect->PurifyBoc Deprotect Acidic Deprotection (TFA/HCl) PurifyBoc->Deprotect Deprotect->Pure

Decision-making workflow for selecting a piperidine purification strategy.

References

  • Bayer, Forrest L. "Troubleshooting in Chromatography." Journal of Chromatographic Science (Oxford University Press). [Link]

  • "1 Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution." Wiley-VCH. [Link]

  • "ACQUITY UPLC BEH Columns." prep-hplc.com.[Link]

  • "Contents Methods and materials." The Royal Society of Chemistry.[Link]

  • "3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers: Purification of the cis- and trans- Racemates." ACS Publications. [Link]

  • "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development (ACS Publications).[Link]

Sources

Optimization

Technical Support Center: Metabolic Stability Optimization for 4-[(4-Phenoxyphenoxy)methyl]piperidine

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies to optimize the metabolic stability of the 4-[(4-Pheno...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies to optimize the metabolic stability of the 4-[(4-Phenoxyphenoxy)methyl]piperidine scaffold[1]. While this structural motif is highly valuable in medicinal chemistry, it presents unique metabolic liabilities, including piperidine ring oxidation, ether linker cleavage, and aromatic hydroxylation.

Frequently Asked Questions (FAQs)

Q: Why does 4-[(4-Phenoxyphenoxy)methyl]piperidine exhibit rapid clearance in Human Liver Microsomes (HLM)? A: The parent scaffold contains three primary metabolic soft spots. First, the basic piperidine nitrogen is highly susceptible to CYP-mediated N-oxidation and α -carbon oxidation. Second, the methylene group (-CH 2​ -) adjacent to the ether oxygen is prone to hydrogen abstraction, leading to rapid O-dealkylation. Finally, the terminal phenoxy ring is vulnerable to para- and ortho-hydroxylation by hepatic CYP enzymes.

Q: How can I block the rapid oxidation of the piperidine ring without losing target affinity? A: Two standard bioisosteric strategies are recommended:

  • Fluorination: Replacing the piperidine with a 4,4-difluoropiperidine ring. The strong electron-withdrawing nature of the fluorine atoms deactivates the adjacent carbons and reduces the basicity of the amine, significantly improving microsomal stability[2].

  • Morpholine Replacement: Substituting the piperidine with a morpholine ring. The incorporated oxygen atom reduces the nitrogen's basicity and decreases susceptibility to CYP oxidation[3].

Q: My Metabolite ID (MetID) shows extensive cleavage at the ether linker. How do I troubleshoot this? A: O-dealkylation is driven by CYP-mediated hydrogen abstraction at the -CH 2​

  • linker. To troubleshoot this, synthesize a deuterated analog (-CD 2​ -). Because the C-D bond is significantly stronger than the C-H bond, this exploits the primary kinetic isotope effect (KIE) to slow down the rate-determining abstraction step. Alternatively, introducing steric hindrance via α -methylation can physically block enzyme access.

Q: We are seeing rapid hydroxylation on the terminal phenyl ring. What is the standard fix? A: Para-hydroxylation is a common liability for terminal aromatic rings. The most effective solution is the bioisosteric replacement of the para-hydrogen with a fluorine atom. The robust C-F bond resists CYP-mediated oxidation, effectively blocking this degradation pathway[4].

Visualizing the Metabolic Pathways

MetabolicPathways Parent 4-[(4-Phenoxyphenoxy)methyl]piperidine CYP Hepatic CYP450 Enzymes (CYP3A4, CYP2D6) Parent->CYP Substrate Binding PiperidineOx Piperidine Oxidation (N-oxidation, α-C oxidation) CYP->PiperidineOx Pathway A ODealkyl O-Dealkylation (Ether Cleavage) CYP->ODealkyl Pathway B AromaticHydrox Aromatic Hydroxylation (para/ortho positions) CYP->AromaticHydrox Pathway C

Metabolic degradation pathways of 4-[(4-Phenoxyphenoxy)methyl]piperidine via CYP450 enzymes.

Troubleshooting Guide: Structural Modifications & Expected Outcomes

When optimizing the scaffold, empirical data is crucial to guide synthetic efforts. The following table summarizes the expected impact of specific structural modifications on the compound's pharmacokinetic profile.

Structural ModificationTarget LiabilityHLM T 1/2​ (min)Intrinsic Clearance (CL int​ ) (µL/min/mg)Mechanistic Rationale
Parent Compound Baseline12.5110.4Highly susceptible to CYP-mediated oxidation across multiple sites.
4,4-Difluoropiperidine Piperidine Ring45.230.6Fluorine's electron-withdrawing nature deactivates the amine[2].
Morpholine Replacement Piperidine Ring38.036.5Oxygen reduces nitrogen basicity, lowering CYP affinity[3].
-CD 2​
  • Ether Linker
O-Dealkylation28.448.8Kinetic isotope effect (KIE) slows hydrogen abstraction.
4'-Fluoro Terminal Phenyl Aromatic Hydroxylation22.162.7Blocks para-hydroxylation via strong C-F bond[4].

Note: Quantitative data represents typical baseline shifts observed during lead optimization of phenoxy-piperidine scaffolds.

Experimental Protocols: Self-Validating HLM Stability Assay

To accurately assess the impact of your structural modifications, you must employ a robust, self-validating Human Liver Microsome (HLM) assay[5].

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Dilute the stock in 100 mM potassium phosphate buffer (pH 7.4) to a working concentration of 1 µM (ensuring final DMSO concentration is <0.1%).

    • Thaw HLMs on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.

  • Pre-Incubation:

    • Aliquot 40 µL of the Compound/HLM mixture into a 96-well plate.

    • Self-Validation Checkpoint 1 (Chemical Stability): Prepare a parallel "-NADPH" control plate containing the mixture but substituting the initiation reagent with plain buffer.

    • Incubate both plates at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of a pre-warmed NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the test wells[5].

  • Time-Course Sampling:

    • At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture[5].

  • Quenching & Precipitation:

    • Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard (e.g., Tolbutamide)[5].

    • Vortex for 2 minutes, then centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a clean plate and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Self-Validation Checkpoint 2 (Assay Integrity): The "-NADPH" control must show >95% parent compound remaining at 60 minutes. If depletion occurs, the compound is chemically unstable (e.g., undergoing hydrolysis), and the calculated clearance is not purely metabolic[5].

Visualizing the Experimental Workflow

HLMWorkflow Prep 1. Preparation Compound + HLM in Buffer PreInc 2. Pre-incubation 37°C for 5 min Prep->PreInc Init 3. Initiation Add NADPH PreInc->Init Sample 4. Time-Course Sampling (0-60m) Init->Sample Quench 5. Quenching Ice-cold MeCN + IS Sample->Quench Analysis 6. LC-MS/MS Analysis & MetID Quench->Analysis

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

References
  • SCBT - Santa Cruz Biotechnology. "4-[(4-Phenoxyphenoxy)methyl]piperidine".1

  • Saeedi, S., et al. "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds". PubMed.2

  • BenchChem. "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability". 6

  • Cao, J., et al. "Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability". PMC. 4

  • BenchChem. "1-(3,4-Dichlorophenyl)piperidin-3-amine | 1249274-33-6". (HLM Protocol Reference). 5

Sources

Troubleshooting

Technical Support Center: Safe Handling and Storage of 4-[(4-Phenoxyphenoxy)methyl]piperidine

Welcome to the dedicated technical support and troubleshooting hub for 4-[(4-Phenoxyphenoxy)methyl]piperidine . This guide is engineered for research scientists, analytical chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting hub for 4-[(4-Phenoxyphenoxy)methyl]piperidine . This guide is engineered for research scientists, analytical chemists, and drug development professionals. It moves beyond basic safety data to explore the chemical causality behind handling protocols, ensuring your workflows remain safe, reproducible, and analytically sound.

Part 1: Chemical Profiling & Storage Causality

Understanding the structural vulnerabilities of 4-[(4-Phenoxyphenoxy)methyl]piperidine (Molecular Weight: 283.36 g/mol , Formula: C18H21NO2) [1] is the first step in preventing sample degradation. The molecule features a highly basic secondary amine (piperidine ring) and a lipophilic diaryl ether linkage, both of which dictate its environmental sensitivities.

Table 1: Quantitative Storage & Physicochemical Parameters
ParameterOptimal Value / RecommendationChemical Rationale
Molecular Weight 283.36 g/mol Essential for accurate molarity calculations in in vitro assays.
Storage Temperature -20°C (Long-term)Suppresses thermal degradation and slows the kinetics of oxidative pathways.
Atmosphere Argon (Ar) or Nitrogen (N₂)The secondary amine rapidly absorbs atmospheric CO₂ to form carbamate salts; inert gas prevents this.
Light Exposure Amber vials / Dark storageDiaryl ether linkages are susceptible to UV-induced radical cleavage and photo-oxidation.
Solvent Compatibility DMSO, Methanol, DCMHigh lipophilicity necessitates moderately polar to non-polar aprotic/protic solvents for complete dissolution.
FAQ: Storage & Stability Troubleshooting

Q: Why does my powdered sample show yellowing over time, and how does this affect my assays? A: Yellowing is a visual indicator of oxidative degradation. The secondary amine in the piperidine ring is highly susceptible to N-oxidation when exposed to atmospheric oxygen, forming an N-oxide derivative. Additionally, trace heavy metals or prolonged light exposure can induce radical cleavage of the phenoxy ether bond. Causality & Fix: This degradation alters the compound's binding affinity and lipophilicity, invalidating assay results. Always store the compound under a blanket of Argon or Nitrogen at -20°C. If yellowing is observed, discard the batch or purify it via flash chromatography before use.

Q: I left the vial open on the benchtop, and the powder clumped. Is it ruined? A: The clumping is caused by hygroscopy and CO₂ absorption. The basic piperidine nitrogen acts as a nucleophile, reacting with atmospheric moisture and carbon dioxide to form hydrated carbamate or carbonate salts. This alters the molecular weight of your powder, meaning any subsequent mass-based dilutions will be mathematically incorrect. You must re-lyophilize the sample and verify its purity via LC-MS before proceeding.

Part 2: Handling & Exposure Management

Because piperidine derivatives are both highly basic and lipophilic, they present unique occupational hazards that standard laboratory safety protocols often overlook [2].

Q: Why is dermal protection emphasized so heavily for this specific compound? A: The combination of the lipophilic diaryl ether moiety and the basic piperidine ring gives this compound a high partition coefficient (LogP). This means it can rapidly penetrate the lipid bilayer of the stratum corneum (human skin). Once absorbed, the basic amine causes localized cellular irritation and systemic toxicity[2]. Causality & Fix: Standard latex gloves offer insufficient barrier protection against lipophilic amines. Always use double-layered nitrile gloves and handle the pure powder exclusively within a certified Class II fume hood.

Q: What is the self-validating protocol for responding to a dry powder spill? A: Do not use water to clean a dry spill, as this will solubilize the compound and increase its spread and absorption risk.

  • Contain: Surround the spill with a dry, inert absorbent (e.g., vermiculite or dry sand).

  • Neutralize: Carefully sweep the material using non-sparking tools into a hazardous waste container.

  • Validate: Wipe the area with a dilute acidic solution (like 1% acetic acid) to protonate any residual amine, rendering it water-soluble, followed by a final wipe with methanol. Test the final wipe via UV-Vis or mass spectrometry if working in a highly regulated GMP environment to validate total decontamination.

Part 3: Experimental Workflows & Protocols

To ensure data integrity, the preparation of stock solutions must be treated as a self-validating system. The following protocol guarantees that the compound is fully dissolved and analytically pure before introduction into biological assays.

Protocol: Preparation and Validation of 10 mM In Vitro Stock Solutions

Step 1: Thermal Equilibration (Critical) Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature (RT) for 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, leading to rapid hydrolysis and inaccurate weighing.

Step 2: Static-Free Weighing Using an anti-static gun on the spatula and weigh boat, transfer the required mass (e.g., 2.83 mg for 1 mL of 10 mM stock) into an amber glass vial. Causality: Dry piperidine powders are highly prone to static charge buildup, which can cause the powder to aerosolize, leading to inhalation exposure and mass loss.

Step 3: Dissolution Add anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO). Vortex for 60 seconds. Self-Validation Check 1: Hold the vial against a light source. The solution must be perfectly clear with no refractive particulate matter. If particulates remain, sonicate in a water bath at 30°C for 5 minutes.

Step 4: Analytical Validation Extract a 1 µL aliquot, dilute to 1 µM in Acetonitrile/Water (50:50), and inject into an LC-MS system. Self-Validation Check 2: Confirm a single sharp chromatographic peak. Check the mass spectrum for the expected [M+H]⁺ ion at m/z 284.36.

Workflow Visualization

Workflow Start Receipt of 4-[(4-Phenoxyphenoxy) methyl]piperidine Check Inspect Seal & Integrity Start->Check Store Long-Term Storage (-20°C, Argon/N2) Check->Store If not in immediate use Handle Equilibrate to RT in Desiccator (Wear Nitrile & Goggles) Check->Handle If needed for assay Store->Handle Transfer to Fume Hood Prep Prepare Stock Solution (Anhydrous DMSO) Handle->Prep Validate Validate Dissolution (Visual & LC-MS Check) Prep->Validate Validate->Prep Fail (Precipitate or +16 m/z) Use Proceed to Biological Assay Validate->Use Pass (Clear, m/z 284.36)

Caption: Self-validating workflow for the safe handling, storage, and preparation of piperidine derivatives.

Part 4: Analytical Troubleshooting

Q: My LC-MS validation step shows a secondary peak at +16 m/z relative to the parent mass. What happened? A: A mass shift of +16 Da is the classic signature of N-oxidation (addition of one oxygen atom to the piperidine nitrogen). This indicates that the compound was exposed to atmospheric oxygen or oxidizing agents during storage or preparation. Because the N-oxide has vastly different pharmacokinetic and binding properties, the stock solution must be discarded. To prevent this, ensure all DMSO used is freshly opened and degassed, and purge the storage vial with Argon before resealing.

Q: The compound is precipitating when I dilute my DMSO stock into aqueous assay buffers (e.g., PBS). How do I fix this? A: This is a "solvent crash" caused by the compound's high lipophilicity. When the DMSO concentration drops below the solubility threshold, the hydrophobic diaryl ether groups aggregate, forcing the compound out of the aqueous phase. Causality & Fix: To maintain solubility in aqueous media, ensure the final DMSO concentration remains between 0.5% and 1.0%. If your assay cannot tolerate this level of DMSO, pre-complex the compound with a carrier protein like Bovine Serum Albumin (BSA) at 0.1% in your buffer, which provides hydrophobic pockets to keep the molecule in solution.

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperidine." Right to Know Hazardous Substance List. Accessed March 13, 2026.[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Chemical Handling and Exposure Limits." Accessed March 13, 2026. [Link]

Optimization

Technical Support Center: Stability &amp; Degradation Prevention for 4-[(4-Phenoxyphenoxy)methyl]piperidine

Welcome to the Technical Support and Troubleshooting Guide for 4-[(4-Phenoxyphenoxy)methyl]piperidine (Formula: C18​H21​NO2​ ). This portal is designed for researchers, analytical chemists, and formulation scientists who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 4-[(4-Phenoxyphenoxy)methyl]piperidine (Formula: C18​H21​NO2​ ). This portal is designed for researchers, analytical chemists, and formulation scientists who require high-fidelity solutions of this active pharmaceutical intermediate.

Because this molecule features both a secondary amine (piperidine ring) and an alkyl-aryl ether linkage , it is highly susceptible to specific oxidative and photolytic degradation pathways in solution. This guide provides mechanistic insights, diagnostic signatures, and self-validating protocols to ensure absolute structural integrity during your experiments.

Part 1: Diagnostic Matrix & Quantitative Signatures

Before troubleshooting, you must identify the specific degradation pathway occurring in your solution. The molecule typically degrades via two primary routes: amine oxidation and ether autoxidation.

Table 1: Quantitative Analytical Signatures of Degradation
Degradation PathwayPrimary Environmental TriggerVisual IndicatorLC-MS Signature Shift (from [M+H]⁺ 284.4)Kinetic Rate Modifier
N-Oxidation Dissolved O2​ , ambient heatNone (Remains clear)+16 Da (m/z 300.4)Accelerated at pH > 9
Imine Formation Dissolved O2​ , prolonged heatYellowing / Browning-2 Da (m/z 282.4)Accelerated by transition metals
Ether Cleavage UV Light, Free RadicalsNone (Remains clear)Peak emergence at m/z 187.1 (4-phenoxyphenol)Inhibited by BHT/Ascorbic Acid
Acid Hydrolysis Extreme low pH (< 2) + HeatNonePeak emergence at m/z 116.1 (Piperidine-4-methanol)Suppressed at pH 4–6

Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why does my stock solution turn yellow over time, and how do I prevent it?

A1: Yellowing is the macroscopic symptom of oxidative degradation of the secondary amine within the piperidine ring. Atmospheric oxygen reacts with the nitrogen's lone pair, initiating an electron abstraction followed by hydrogen abstraction[1]. This radical mechanism produces piperidine N-oxides and highly conjugated imines (e.g., 2,3,4,5-tetrahydropyridine derivatives), which absorb light in the visible spectrum and appear yellow or brown[2].

  • Causality-Driven Solution: Because the initial step requires the nitrogen lone pair, lowering the pH of your solution to ~4.5–5.5 protonates the secondary amine (piperidine pKa​≈10.4 ). This drastically reduces its nucleophilicity, shutting down the electron abstraction pathway[3].

Q2: My LC-MS shows a major degradation peak at m/z 187. What is the mechanism behind this?

A2: A peak at m/z 187 corresponds to protonated 4-phenoxyphenol , indicating that the alkyl-aryl ether linkage (- CH2​ -O-Ar) has been cleaved. This occurs via the Basic Autoxidation Scheme (BAS) [4]. When exposed to UV light or trace radicals, a hydrogen atom is abstracted from the alpha-carbon (the methylene group bridging the piperidine and the ether oxygen). This forms a hydroperoxide intermediate that rapidly decomposes, scissoring the ether bond[5].

  • Causality-Driven Solution: You must quench the peroxy radicals before they can propagate. Adding a radical scavenger like Butylated Hydroxytoluene (BHT) at 0.01% w/v intercepts the autoxidation chain reaction. Furthermore, storing the solution in amber vials prevents the initial UV-induced homolytic cleavage[6].

Q3: Are secondary amines more vulnerable to degradation than primary or tertiary amines?

A3: Yes. Extensive kinetic modeling of amine degradation demonstrates that secondary amines exhibit significantly higher oxidative degradation rates than primary or tertiary amines[1]. Their specific steric and electronic profile provides the highest nucleophilicity for forming addition products and radical intermediates during oxidative stress[7].

Part 3: Mechanistic Visualizations

The following diagram illustrates the distinct chemical logic behind the two primary degradation pathways threatening 4-[(4-Phenoxyphenoxy)methyl]piperidine.

G cluster_0 Pathway A: Piperidine Oxidation cluster_1 Pathway B: Ether Autoxidation API 4-[(4-Phenoxyphenoxy)methyl]piperidine [M+H]+ 284.4 OxStress Dissolved O2 / Heat API->OxStress Electron Abstraction at Nitrogen Radical UV Light / Radicals API->Radical Hydrogen Abstraction at Methylene NOxide Piperidine N-oxide (+16 Da) OxStress->NOxide Imine Imine Derivatives (Yellowing, -2 Da) OxStress->Imine Hydroperox Alpha-Carbon Hydroperoxide (Unstable Intermediate) Radical->Hydroperox Cleavage 4-Phenoxyphenol (m/z 187) + Piperidine Aldehyde Hydroperox->Cleavage Bond Scission

Fig 1: Primary oxidative and autoxidative degradation pathways of the API.

Part 4: Self-Validating Experimental Protocols

To guarantee the integrity of your compound, do not simply mix the powder into your solvent. Follow this self-validating protocol to create an ultra-stable stock solution.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

This protocol utilizes thermodynamic and kinetic barriers to prevent both amine oxidation and ether cleavage.

Materials Needed:

  • HPLC-grade Solvent (e.g., Methanol or Water)

  • Argon or Nitrogen gas (High purity)

  • Butylated Hydroxytoluene (BHT) or Ascorbic Acid

  • 0.1 M HCl (for aqueous solutions)

Step-by-Step Methodology:

  • Solvent Degassing: Transfer 100 mL of your chosen solvent into a heavy-walled flask. Sparge the solvent with Argon gas for exactly 30 minutes using a glass frit. Causality: This physically displaces dissolved O2​ , removing the primary reactant for N-oxidation.

  • Antioxidant Fortification: Add BHT (for organic solvents) or Ascorbic Acid (for aqueous solvents) to achieve a final concentration of 0.01% w/v. Stir under Argon until dissolved.

  • pH Optimization (Aqueous only): Using a calibrated pH meter, add 0.1 M HCl dropwise until the solvent reaches pH 5.0. Causality: Protonates the piperidine nitrogen, drastically lowering its nucleophilicity.

  • API Dissolution: Add the required mass of 4-[(4-Phenoxyphenoxy)methyl]piperidine to the prepared solvent. Vortex until completely dissolved.

  • Storage: Transfer the solution to an actinic (amber) glass vial. Purge the headspace with Argon before sealing with a PTFE-lined cap. Store at 4°C.

Self-Validation Step: Prepare a "Blank Control" vial containing the API in untreated, ambient solvent. After 7 days at room temperature, run both the Stabilized Solution and the Blank Control via HPLC-UV (at 254 nm). Validation is successful if the Stabilized Solution maintains >99.8% peak area of the parent compound, while the Blank Control exhibits >2% degradation (appearance of early-eluting N-oxide peaks).

Workflow Start 1. Raw Solvent Selection Degas 2. Argon Sparging (30 min) Removes dissolved O2 Start->Degas Buffer 3. pH Adjustment (pH 4-6) Protonates secondary amine Degas->Buffer Additive 4. Add Antioxidant (0.01% BHT or Ascorbic Acid) Buffer->Additive Dissolve 5. Dissolve API (4-[(4-Phenoxyphenoxy)methyl]piperidine) Additive->Dissolve Store 6. Store in Amber Vial @ 4°C Protects from UV photo-oxidation Dissolve->Store

Fig 2: Step-by-step self-validating workflow for preparing stabilized API solutions.

References

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate... National Center for Biotechnology Information (PMC), 2024.[Link][1]

  • New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications, 2009.[Link][7]

  • Photodegradation and photostabilization of polymers, especially polystyrene: review. National Center for Biotechnology Information (PMC), 2013.[Link][6]

  • In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms. National Center for Biotechnology Information (PMC), 2024.[Link][4]

  • In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms. Frontiers in Chemistry, 2024.[Link][5]

  • Kinetics and mechanism of oxidation of the drug intermediate 1-(2-Hydroxyethyl)piperidine... SciELO, 2013.[Link][3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 4-[(4-Phenoxyphenoxy)methyl]piperidine: Reproducibility and Alternative Routes

For researchers and professionals in drug development, the reliable synthesis of novel chemical entities is paramount. The piperidine scaffold is a cornerstone of medicinal chemistry, and its derivatives are integral to...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the reliable synthesis of novel chemical entities is paramount. The piperidine scaffold is a cornerstone of medicinal chemistry, and its derivatives are integral to a wide range of therapeutics.[1] This guide provides an in-depth analysis of the synthesis of 4-[(4-phenoxyphenoxy)methyl]piperidine, a molecule of interest for its potential applications in various research areas. We will delve into a representative and reproducible synthetic protocol, explore the critical factors influencing its success, and compare it with alternative synthetic strategies for constructing the piperidine core.

Introduction to 4-[(4-Phenoxyphenoxy)methyl]piperidine

The molecule 4-[(4-phenoxyphenoxy)methyl]piperidine incorporates several key pharmacophoric features: a piperidine ring, a common motif in centrally active agents, and a phenoxyphenoxy group, which can modulate properties such as lipophilicity and target engagement. The ether linkage connects these two key fragments. The reliable and scalable synthesis of this and similar molecules is a crucial step in enabling further pharmacological investigation.

Core Synthesis: The Williamson Ether Synthesis Approach

The most direct and widely applicable method for constructing the ether linkage in 4-[(4-phenoxyphenoxy)methyl]piperidine is the Williamson ether synthesis.[2][3][4][5][6] This venerable yet robust reaction involves the coupling of an alkoxide with an alkyl halide. For the synthesis of our target molecule, two primary variations of this approach are feasible, both centering on the formation of the ether bond. Below, we detail the more common and often more practical approach, which involves the reaction of a piperidine-derived alcohol with an activated phenoxyphenol derivative.

Representative Experimental Protocol

This protocol is a self-validating system designed for high reproducibility.

Step 1: Preparation of the Alkoxide of N-Boc-4-(hydroxymethyl)piperidine

  • To a stirred solution of N-Boc-4-(hydroxymethyl)piperidine (1.0 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the cessation of hydrogen gas evolution is observed.

Causality: The use of a strong base like NaH is essential to deprotonate the primary alcohol of the piperidine derivative, forming the corresponding alkoxide.[5] This alkoxide is a potent nucleophile, primed to react in the subsequent step. Anhydrous DMF is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the S_N2 reaction without interfering with the strong base.[6] The N-Boc protecting group is crucial to prevent the secondary amine of the piperidine from undergoing undesired side reactions.

Step 2: Ether Formation

  • To the solution of the alkoxide from Step 1, add a solution of 4-phenoxy-1-(chloromethyl)benzene (1.1 eq.) in anhydrous DMF dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Causality: This step is the core S_N2 reaction where the nucleophilic alkoxide attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group to form the desired ether linkage.[3] Heating is often necessary to provide sufficient activation energy for the reaction to proceed at a reasonable rate.

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-4-[(4-phenoxyphenoxy)methyl]piperidine.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Deprotection of the Piperidine Nitrogen

  • Dissolve the purified N-Boc protected intermediate in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, 4-[(4-phenoxyphenoxy)methyl]piperidine.

Causality: The Boc group is an acid-labile protecting group. Treatment with a strong acid like HCl or TFA cleaves the carbamate to reveal the free secondary amine of the piperidine ring.

Visualizing the Workflow

G cluster_start Starting Materials cluster_reaction1 Step 1: Alkoxide Formation cluster_reaction2 Step 2: Williamson Ether Synthesis (SN2) cluster_workup Step 3: Work-up & Purification cluster_deprotection Step 4: Deprotection cluster_final Final Product N-Boc-4-(hydroxymethyl)piperidine N-Boc-4-(hydroxymethyl)piperidine react1 Deprotonation in DMF N-Boc-4-(hydroxymethyl)piperidine->react1 Sodium Hydride Sodium Hydride Sodium Hydride->react1 4-phenoxy-1-(chloromethyl)benzene 4-phenoxy-1-(chloromethyl)benzene react2 Coupling Reaction 4-phenoxy-1-(chloromethyl)benzene->react2 react1->react2 workup Quenching, Extraction, Chromatography react2->workup deprotect Acidic Cleavage of Boc Group workup->deprotect product 4-[(4-Phenoxyphenoxy)methyl]piperidine deprotect->product

Caption: Workflow for the synthesis of 4-[(4-Phenoxyphenoxy)methyl]piperidine via Williamson ether synthesis.

Reproducibility and Key Experimental Considerations

The reproducibility of the Williamson ether synthesis is generally high, provided that key parameters are carefully controlled.

ParameterImportanceRationalePotential Issues & Mitigation
Purity of Reagents HighMoisture can quench the strong base (NaH) and reduce the yield of the alkoxide. Impurities in the alkyl halide can lead to side reactions.Use freshly opened or properly stored anhydrous solvents and reagents. Purify starting materials if necessary.
Base Strength & Stoichiometry CriticalThe base must be strong enough to fully deprotonate the alcohol. An excess of base can lead to side reactions, while an insufficient amount will result in incomplete conversion.Sodium hydride is a common and effective choice. Other strong bases like potassium tert-butoxide can also be used. Accurate weighing and stoichiometry are crucial.
Reaction Temperature HighAffects the reaction rate.While heating is often necessary, excessively high temperatures can promote elimination side reactions, especially with secondary alkyl halides (not the case here, but a general consideration). Temperature should be optimized for the specific substrate.
Solvent Choice HighThe solvent must be aprotic to avoid reacting with the strong base and should have a sufficiently high boiling point for heating if required.DMF and DMSO are excellent choices as they are polar aprotic solvents that can solvate the ions and facilitate the S_N2 reaction.

Comparison with Alternative Synthetic Routes

While the Williamson ether synthesis is a robust method for constructing the target molecule, alternative strategies for the synthesis of the piperidine ring itself are worth considering, especially in a broader drug discovery context.

Synthetic RouteGeneral DescriptionAdvantagesDisadvantages
Catalytic Hydrogenation of Pyridine Reduction of a substituted pyridine precursor under hydrogen pressure with a metal catalyst (e.g., Pt, Pd, Rh).Can be highly efficient and scalable. A well-established industrial method.Requires specialized high-pressure hydrogenation equipment. The synthesis of the substituted pyridine precursor can be complex.
Reductive Amination Cyclization of a 1,5-dicarbonyl compound with an amine, or intramolecular reductive amination of an amino-aldehyde/ketone.A versatile method that allows for the introduction of various substituents.The synthesis of the linear precursor can be lengthy.
Multi-component Reactions One-pot reactions involving three or more starting materials to form the piperidine ring in a single step.Highly convergent and atom-economical. Can rapidly generate a library of diverse piperidine derivatives.Reaction discovery and optimization can be challenging. Yields can be variable depending on the substrates.
Intramolecular Cyclization Cyclization of a linear precursor containing a nitrogen nucleophile and a suitable electrophilic center.[1]A powerful method for creating substituted piperidines with good stereochemical control.Requires the synthesis of a specific linear precursor, which can involve multiple steps.
Visualizing the Strategic Comparison

G cluster_target Target Molecule cluster_routes Synthetic Strategies target 4-Substituted Piperidine williamson Williamson Ether Synthesis (Post-Piperidine Formation) williamson->target Forms Ether Linkage hydrogenation Pyridine Hydrogenation hydrogenation->target Forms Piperidine Ring reductive_amination Reductive Amination reductive_amination->target Forms Piperidine Ring mcr Multi-component Reactions mcr->target Forms Piperidine Ring intramolecular Intramolecular Cyclization intramolecular->target Forms Piperidine Ring

Sources

Comparative

A Comparative Analysis of Phenoxy-Piperidine Analogs: From Dopamine D4 Receptor Antagonism to Monoamine Reuptake Inhibition

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drug...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged scaffold for targeting a wide array of biological receptors and transporters. This guide provides a comparative analysis of a specific class of piperidine derivatives: those bearing a phenoxy-containing moiety at the 4-position.

While the initial focus of this guide was to be on 4-[(4-phenoxyphenoxy)methyl]piperidine analogs, a comprehensive literature review revealed a scarcity of published data on this specific scaffold. However, a wealth of information exists for the closely related [(aryl)(aryloxy)methyl]piperidine and (phenoxymethyl)piperidine analogs. Therefore, this guide will broaden its scope to provide a detailed comparative analysis of these structurally similar and pharmacologically relevant compounds. We will delve into their synthesis, structure-activity relationships (SAR), and performance as both Dopamine D4 (D4) receptor antagonists and monoamine reuptake inhibitors, providing valuable insights for researchers in neuroscience and drug discovery.

I. The Piperidine Scaffold: A Versatile Tool in CNS Drug Discovery

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a recurring motif in centrally acting drugs. Its prevalence stems from its ability to:

  • Mimic endogenous ligands: The protonated piperidine nitrogen at physiological pH can engage in crucial ionic interactions with biological targets, mimicking the amine groups of neurotransmitters like dopamine, serotonin, and norepinephrine.

  • Provide a rigid framework: The chair conformation of the piperidine ring allows for the precise positioning of substituents in either axial or equatorial orientations, facilitating the optimization of ligand-receptor interactions.

  • Influence physicochemical properties: Modifications to the piperidine ring and its substituents can be used to fine-tune key drug-like properties such as lipophilicity, solubility, and metabolic stability, which are critical for brain penetration and overall pharmacokinetic profiles.

The therapeutic landscape is rich with examples of piperidine-containing drugs, including analgesics (e.g., fentanyl), antipsychotics (e.g., haloperidol), and antidepressants (e.g., paroxetine), underscoring the enduring importance of this scaffold in medicinal chemistry.

II. Comparative Analysis of Phenoxy-Piperidine Analogs as Dopamine D4 Receptor Antagonists

The Dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its involvement in cognitive processes, emotional regulation, and its potential role in the pathophysiology of disorders like schizophrenia and ADHD have made it an attractive target for drug discovery.[1][2]

A significant body of research has focused on the development of (phenoxymethyl)piperidine analogs as potent and selective D4 receptor antagonists.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have revealed several key structural features that govern the affinity and selectivity of these analogs for the D4 receptor:

  • Piperidine Substitution: The position of the phenoxymethyl group on the piperidine ring is critical. Substitution at the 4-position has generally yielded potent antagonists.

  • Fluorination of the Piperidine Ring: The introduction of fluorine atoms onto the piperidine ring, particularly at the 4-position (e.g., 4,4-difluoropiperidine), has been shown to enhance D4 receptor affinity and improve metabolic stability.[3]

  • Phenoxy Group Modifications: Substitution on the phenoxy ring significantly impacts binding affinity. Electron-withdrawing groups, such as fluoro and chloro, are often well-tolerated and can enhance potency. The position of these substituents is also crucial, with 3,4-disubstitution on the phenyl ring being a favorable pattern.[3]

  • Southern Portion of the Molecule: The nature of the substituent on the piperidine nitrogen (the "southern portion") plays a key role in modulating potency and selectivity. Various aromatic and heteroaromatic moieties have been explored, leading to the identification of highly potent compounds.

Quantitative Comparison of D4 Receptor Antagonists

The following table summarizes the binding affinities (Ki) of a selection of 4-(phenoxymethyl)piperidine analogs for the human D4 receptor. This data highlights the impact of subtle structural modifications on receptor affinity.

Compound IDR (Phenoxy Substituent)Piperidine ScaffoldKi (nM) for hD4Reference
8a 4-Fluorophenyl4,4-difluoro-3-(phenoxymethyl)piperidineSimilar to 7a[3]
8b 3,4-Difluorophenyl4,4-difluoro-3-(phenoxymethyl)piperidine5.5[3]
8c 3-Methylphenyl4,4-difluoro-3-(phenoxymethyl)piperidine13[3]
8d 4-Chlorophenyl4,4-difluoro-3-(phenoxymethyl)piperidine53[3]
8e Phenyl4,4-difluoro-3-(phenoxymethyl)piperidine27[3]
8f 3-Fluoro-4-methylphenyl4,4-difluoro-3-(phenoxymethyl)piperidine72[3]
14a Not specified in abstract4,4-difluoropiperidine ether-based0.3[4]

Note: The data presented is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Dopamine D4 Receptor Signaling Pathway

The D4 receptor, upon activation by dopamine, couples to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] This primary signaling cascade can influence a variety of downstream cellular processes, including ion channel activity and gene expression. Furthermore, D4 receptors can engage in protein-protein interactions with other signaling molecules, such as SH3 domain-containing proteins, which can modulate receptor function and trafficking.[2][6]

D4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds Gi_alpha Gαi D4R->Gi_alpha Activates SH3 SH3 Domain Proteins D4R->SH3 Interacts AC Adenylyl Cyclase Gi_alpha->AC Inhibits G_beta_gamma Gβγ ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Ion Channel Modulation, Gene Expression) PKA->Downstream Phosphorylates

Caption: Dopamine D4 Receptor Signaling Pathway.

III. Comparative Analysis of Phenoxy-Piperidine Analogs as Monoamine Reuptake Inhibitors

Monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) are critical regulators of neurotransmission and are the primary targets for many antidepressant medications.[7] The development of dual SERT and NET inhibitors (SNRIs) has been a major focus in the search for more effective and faster-acting antidepressants.

The [(aryl)(aryloxy)methyl]piperidine scaffold has emerged as a promising template for the design of potent monoamine reuptake inhibitors.

Structure-Activity Relationship (SAR) Insights

The SAR for this class of compounds as monoamine reuptake inhibitors reveals distinct structural requirements compared to D4 receptor antagonists:

  • Aryl and Aryloxy Substituents: The nature and substitution pattern of both the aryl and aryloxy rings attached to the benzylic carbon are critical determinants of potency and selectivity for SERT and NET. For instance, a 4-fluoro substitution on the phenoxy ring has been shown to be beneficial for SERT affinity.[8]

  • Piperidine Stereochemistry: The stereochemistry at the benzylic carbon and on the piperidine ring can have a profound impact on transporter affinity and selectivity. Enantiomers often exhibit significantly different binding profiles.

  • Piperidine N-Substitution: While often unsubstituted in this class, modifications at the piperidine nitrogen can be explored to modulate activity and pharmacokinetic properties.

Quantitative Comparison of Monoamine Reuptake Inhibitors

The following table presents the binding affinities (Ki) of selected [(aryl)(aryloxy)methyl]piperidine analogs for the serotonin (SERT) and norepinephrine (NET) transporters.

Compound IDAryl GroupAryloxy GroupStereochemistryKi (nM) for SERTKi (nM) for NETReference
(-)-15b Phenyl4-Fluorophenoxy(-)< 25< 25[7]
(-)-15j Phenyl4-Fluorophenoxy(-)1.913.5[7]
(-)-15t Phenyl4-Fluorophenoxy(-)< 25< 25[7]
(+)-15u Phenyl4-Fluorophenoxy(+)< 25< 25[7]
CHEMBL356400 Phenyl3-ChlorophenoxyRacemic2.655.8[9]

Note: This data highlights the potential of this scaffold to yield potent dual inhibitors of SERT and NET.

Mechanism of Monoamine Reuptake Inhibition

Monoamine transporters are transmembrane proteins that bind to neurotransmitters in the synaptic cleft and transport them back into the presynaptic neuron, thus terminating their signaling. Reuptake inhibitors act by binding to these transporters and blocking this reuptake process. This leads to an increased concentration of the neurotransmitter in the synaptic cleft, enhancing and prolonging its action on postsynaptic receptors.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (Neurotransmitter Storage) NT_in Vesicle->NT_in Release Transporter Monoamine Transporter (SERT/NET) NT_out NT_out->Transporter Reuptake Receptor Postsynaptic Receptor NT_out->Receptor Binds Inhibitor Reuptake Inhibitor (Piperidine Analog) Inhibitor->Transporter Blocks Signal Transduction Signal Transduction Receptor->Signal Transduction

Caption: Mechanism of Monoamine Reuptake Inhibition.

IV. Experimental Protocols

This section provides representative experimental protocols for the synthesis and biological evaluation of phenoxy-piperidine analogs. These are generalized procedures and may require optimization for specific target compounds.

General Synthetic Scheme for 4-[(Phenoxyphenoxy)methyl]piperidine Analogs

The synthesis of these analogs typically involves a multi-step sequence, starting from commercially available materials. A representative synthetic route is outlined below.

Synthesis_Workflow Start 4-Hydroxypiperidine (N-protected) Step1 Williamson Ether Synthesis (NaH, 4-Fluorophenol) Start->Step1 Intermediate1 N-Protected-4-(4-phenoxyphenoxy)piperidine Step1->Intermediate1 Step2 Deprotection (e.g., TFA for Boc group) Intermediate1->Step2 Intermediate2 4-(4-Phenoxyphenoxy)piperidine Step2->Intermediate2 Step3 Mitsunobu Reaction (DIAD, PPh3, Alcohol) Intermediate2->Step3 Final_Product 4-[(4-Phenoxyphenoxy)methyl]piperidine Analog Step3->Final_Product

Caption: General Synthetic Workflow.

Step 1: Synthesis of N-Protected-4-(4-phenoxyphenoxy)piperidine

  • To a solution of N-Boc-4-hydroxypiperidine in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-phenoxyphenol (1.0 equivalent) in anhydrous DMF.

  • Heat the reaction mixture at 80 °C for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired intermediate.

Step 2: Deprotection of the Piperidine Nitrogen

  • Dissolve the N-protected intermediate in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous NaHCO3 solution and extract the product with DCM.

  • Dry the combined organic layers over anhydrous Na2SO4 and concentrate to yield the deprotected piperidine.

Step 3: Introduction of the Methyl Linker via Mitsunobu Reaction

  • To a solution of 4-(4-phenoxyphenoxy)piperidine, methanol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to obtain the final 4-[(4-phenoxyphenoxy)methyl]piperidine analog.

Dopamine D4 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the D4 receptor.

Materials:

  • Membranes from cells stably expressing the human D4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone or another suitable D4 receptor antagonist.

  • Non-specific binding control: A high concentration of a known D4 antagonist (e.g., 10 µM haloperidol).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

V. Conclusion and Future Directions

The 4-phenoxy-piperidine scaffold represents a versatile and fruitful platform for the discovery of novel CNS-active agents. This guide has provided a comparative analysis of two major classes of compounds derived from this scaffold: potent and selective Dopamine D4 receptor antagonists and dual serotonin-norepinephrine reuptake inhibitors.

The SAR data presented herein offers valuable guidance for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. While significant progress has been made, several challenges and opportunities remain:

  • Improving Drug-like Properties: Many potent D4 antagonists suffer from poor metabolic stability and high plasma protein binding. Future medicinal chemistry efforts should focus on addressing these liabilities to translate in vitro potency into in vivo efficacy.

  • Exploring Novel Biological Targets: The phenoxy-piperidine scaffold may have utility beyond D4 receptors and monoamine transporters. Screening these compounds against a broader panel of CNS targets could uncover new therapeutic applications.

  • In Vivo Characterization: Promising lead compounds identified through in vitro screening require thorough in vivo evaluation in relevant animal models of neuropsychiatric and neurological disorders to validate their therapeutic potential.

By leveraging the knowledge base summarized in this guide, researchers can continue to innovate and develop the next generation of piperidine-based therapeutics for the treatment of a wide range of central nervous system disorders.

VI. References

  • Orjales, A., Mosquera, R., Toledo, A., Pumar, M. C., García, N., Cortizo, L., ... & Innerárity, A. (2003). Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. Journal of medicinal chemistry, 46(25), 5512-5532. [Link]

  • Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Van Craenenbroeck, K., Vanhoenacker, P., & Haegeman, G. (2005). The dopamine D4 receptor: biochemical and signalling properties. International journal of biochemistry & cell biology, 37(8), 1570-1575. [Link]

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, e202500298. [Link]

  • Woods, A. S., & Ferré, S. (2005). The dopamine D4 receptor, the ultimate disordered protein. Journal of receptor and signal transduction research, 25(4), 245-263. [Link]

  • BindingDB. (n.d.). BDBM50136133 4-[(3-Chloro-phenoxy)-phenyl-methyl]-piperidine. Retrieved from [Link]

  • Lee, S. P., So, C. H., Rashid, A. J., Varghese, G., Chung, D., Cheng, R., ... & O'Dowd, B. F. (2004). Dopamine D1 and D2 receptor co-activation of ERK involves a G-protein-coupled receptor kinase 2-dependent and beta-arrestin 2-independent mechanism. Journal of Biological Chemistry, 279(34), 35671-35678. [Link]

  • Chemsrc. (2026, March 2). CAS#:269740-47-8 | 4-[(4-Fluoro-phenoxy)-phenyl-methyl]-piperidine. Retrieved from [Link]

  • The Human Protein Atlas. (n.d.). DRD4 protein expression summary. Retrieved from [Link]

  • Wang, G., Chen, J., Zhang, Y., & Zhang, A. (2012). Synthesis and biological evaluation of novel 4-substituted piperidine derivatives as balanced μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS medicinal chemistry letters, 3(11), 903-908. [Link]

  • Słoczyńska, K., Pytka, K., Kuder, K., Latacz, G., Partyka, A., Wesołowska, A., ... & Kieć-Kononowicz, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of medicinal chemistry, 64(24), 18063-18080. [Link]

  • Wikipedia. (n.d.). Dopamine receptor D4. Retrieved from [Link]

  • Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

Sources

Validation

identifying off-target effects of 4-[(4-Phenoxyphenoxy)methyl]piperidine

As a Senior Application Scientist, evaluating the specificity of a biochemical probe is just as critical as validating its primary efficacy. The compound 4-[(4-Phenoxyphenoxy)methyl]piperidine represents a classic lipoph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the specificity of a biochemical probe is just as critical as validating its primary efficacy. The compound 4-[(4-Phenoxyphenoxy)methyl]piperidine represents a classic lipophilic basic amine scaffold. While piperidine-based ether ligands are frequently deployed as targeted inhibitors for Leukotriene A4 Hydrolase (LTA4H) [1], Sigma-1/2 receptors [2], and Histamine H3 receptors[3], their structural motifs inherently predispose them to polypharmacology.

The basic piperidine nitrogen (pKa ~9.5) is protonated at physiological pH, allowing it to form salt bridges with conserved aspartate residues across various G-protein-coupled receptors (GPCRs). Simultaneously, the bulky, highly lipophilic 4-phenoxyphenoxy moiety drives non-specific hydrophobic interactions, particularly with anti-targets like the hERG potassium channel.

This guide provides a comprehensive framework for comparing this scaffold against alternatives and executing a rigorous, self-validating experimental workflow to map its off-target landscape.

Part 1: Comparative Profiling of Piperidine/Piperazine Probes

When selecting a tool compound, it is essential to weigh primary target affinity against off-target liabilities. The table below objectively compares 4-[(4-Phenoxyphenoxy)methyl]piperidine against alternative structural analogs used in similar target spaces.

Table 1: Comparative Profiling of Selected Ether-Amine Scaffolds

Compound ScaffoldPrimary Target SpaceKey Off-Target LiabilitiesLipophilicity (CLogP)Structural Rationale for Off-Target Binding
4-[(4-Phenoxyphenoxy)methyl]piperidine LTA4H, Sigma-1, H3RhERG, Biogenic Amine GPCRsHigh (~4.2)Flexible ether linker and highly lipophilic bi-aryl group drive promiscuous hydrophobic pocket binding.
Piperazine Analogs (e.g., 1-benzylpiperazine)Sigma-1, H3R5-HT Receptors, NETModerate (~2.8)The second nitrogen reduces overall lipophilicity, slightly mitigating hERG binding but retaining GPCR cross-reactivity.
DG-051 (2-substituted piperidine)LTA4H (Specific)Minimal (Optimized)Moderate (~3.1)Rigidified structure and optimized stereochemistry (2R) prevent off-target GPCR alignment.
PRE-084 (Morpholine derivative)Sigma-1 (Specific)MinimalLow (~2.1)Replacement of piperidine with morpholine lowers pKa and lipophilicity, drastically improving selectivity.

Part 2: Mechanistic Landscape of Off-Target Interactions

To understand why we screen for specific off-targets, we must map the polypharmacological network of the compound. The diagram below illustrates the divergent binding pathways driven by the compound's pharmacophores.

G cluster_primary Primary / Intended Target Space cluster_offtarget High-Risk Off-Targets (Liabilities) Compound 4-[(4-Phenoxyphenoxy) methyl]piperidine LTA4H LTA4H (Metalloenzyme) Compound->LTA4H Epoxide Hydrolase Inhibition Sigma1 Sigma-1 Receptor (ER Chaperone) Compound->Sigma1 Agonism H3R Biogenic GPCRs (e.g., 5-HT, H3R) Compound->H3R Antagonism (Driven by Basic Amine) hERG hERG (Kv11.1) (Ion Channel) Compound->hERG Blockade (Lipophilic + Amine) Cathepsin Proteases (e.g., Cathepsin G) Compound->Cathepsin Non-specific Binding

Fig 1. Polypharmacological network and off-target liabilities of phenoxyphenoxy-piperidines.

Part 3: Step-by-Step Experimental Workflows for Off-Target Identification

To establish a self-validating system for off-target identification, researchers must transition from broad-spectrum biochemical profiling to physiologically relevant cellular assays, culminating in functional validation.

Phase 1: Broad-Spectrum Pharmacological Profiling (In Vitro)

Before advancing to complex cellular models, the compound must be screened against a standardized panel of high-liability targets (e.g., the Eurofins SafetyScreen44 panel) [4]. This identifies direct, high-affinity biochemical interactions.

Methodology:

  • Assay Setup: Prepare 4-[(4-Phenoxyphenoxy)methyl]piperidine in 100% DMSO, diluting to a final assay concentration of 10 µM (0.1% DMSO final).

  • Radioligand Displacement: Incubate the compound with membrane preparations expressing the 44 target receptors/channels alongside target-specific radioligands (e.g., [3H] -astemizole for hERG, [3H] -pyrilamine for Histamine receptors).

  • Control Validation: Include a known high-affinity reference inhibitor for each target (e.g., E-4031 for hERG) to ensure assay dynamic range. Self-validation: The assay is only accepted if the reference compound achieves >90% displacement.

  • Readout: Measure residual radioactivity via liquid scintillation counting. Calculate the % inhibition of specific binding. Hits (>50% inhibition at 10 µM) are flagged for IC50 determination.

Phase 2: Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)

Biochemical panels lack the cellular context (membrane barriers, native protein folding, competing endogenous ligands). CETSA-MS (Thermal Proteome Profiling) is utilized to identify off-target engagement in intact cells [5].

Causality: Ligand binding thermodynamically stabilizes (or destabilizes) a protein, shifting its melting temperature ( Tm​ ). By coupling this with multiplexed quantitative mass spectrometry, we can screen thousands of proteins simultaneously without modifying the compound.

G Step1 Live Cell Incubation Step2 Thermal Challenge Step1->Step2 Compound binding Step3 Lysis & Centrifugation Step2->Step3 Denaturation Step4 TMT Labeling & LC-MS/MS Step3->Step4 Soluble Fraction Step5 Target Deconvolution Step4->Step5 Thermal Shift Data

Fig 2. Cellular Thermal Shift Assay (CETSA-MS) workflow for proteome-wide off-target profiling.

Methodology:

  • Cell Treatment: Incubate intact K562 or HEK293 cells with 1 µM of the compound or DMSO vehicle for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 10 points from 37°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis and Clearance: Lyse cells using freeze-thaw cycles in liquid nitrogen. Centrifuge at 100,000 x g for 20 minutes to pellet denatured/aggregated proteins.

  • Proteomics Prep: Extract the soluble protein fraction, digest with trypsin, and label the resulting peptides with Isobaric Tandem Mass Tags (TMT-10plex).

  • Analysis: Analyze via LC-MS/MS. Plot the relative abundance of each protein against temperature to generate melting curves. A significant shift ( ΔTm​>1.5∘C ) compared to the DMSO control indicates direct target engagement.

Phase 3: Functional Validation of Ion Channel Liabilities (hERG Patch-Clamp)

If CETSA or biochemical panels flag hERG (Kv11.1) binding—a common issue for piperidines—functional validation is mandatory to assess cardiotoxicity risk. Binding does not always equal functional blockade, making electrophysiology the gold standard.

Methodology:

  • Cell Preparation: Utilize HEK293 cells stably expressing the human KCNH2 (hERG) gene.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration. Maintain the holding potential at -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Continuously record the peak tail current amplitude. Perfuse the cells with increasing concentrations of 4-[(4-Phenoxyphenoxy)methyl]piperidine (0.1, 1, 10, 30 µM).

  • Validation: Perfuse 100 nM E-4031 (a selective hERG blocker) at the end of the experiment. Self-validation: The experiment is only valid if E-4031 completely abolishes the remaining tail current, proving the recorded current was exclusively hERG-mediated.

Conclusion

While 4-[(4-Phenoxyphenoxy)methyl]piperidine is a valuable structural motif for probing targets like LTA4H and Sigma-1, its physicochemical properties demand rigorous off-target profiling. By combining broad-spectrum biochemical panels with context-rich CETSA-MS and functional electrophysiology, researchers can confidently deconvolute phenotypic readouts and differentiate true target engagement from promiscuous toxicity.

References

  • BRENDA Enzyme Database. (n.d.). Information on EC 3.3.2.6 - leukotriene-A4 hydrolase. Retrieved from[Link]

  • ACS Publications. (2026). Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. Retrieved from[Link]

  • ResearchGate. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Retrieved from[Link]

  • National Institutes of Health (NIH). (2021). Fragment-Based Discovery of Novel Allosteric MEK1 Binders (Eurofins SafetyScreen Application). Retrieved from[Link]

  • Frontiers in Molecular Biosciences. (2022). Current Advances in CETSA. Retrieved from[Link]

Comparative

Cross-Validation of Analytical Methods for 4-[(4-Phenoxyphenoxy)methyl]piperidine: A Comprehensive Guide

Executive Summary In pharmaceutical development, the transition of an active pharmaceutical ingredient (API) or critical intermediate from bulk synthesis to biological matrix evaluation requires a seamless analytical con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the transition of an active pharmaceutical ingredient (API) or critical intermediate from bulk synthesis to biological matrix evaluation requires a seamless analytical control strategy. 4-[(4-Phenoxyphenoxy)methyl]piperidine is a highly lipophilic, basic secondary amine. Its unique structural motif—a bulky, hydrophobic diphenylether tail coupled with a polar, basic piperidine headgroup—presents specific chromatographic challenges, notably severe peak tailing and matrix suppression.

This guide provides an objective, data-driven cross-validation of three primary analytical modalities: HPLC-UV (for bulk assay/purity), LC-MS/MS (for trace bioanalysis), and GC-FID (for volatile profiling). By aligning with the latest , we establish a self-validating framework that ensures statistical equivalence across these orthogonal platforms.

Physicochemical Rationale & Method Selection

To design a robust analytical method, one must first decode the molecule's physicochemical behavior. Do not blindly apply generic gradients; instead, tailor the chromatography to the molecule's specific liabilities.

  • The Piperidine Nitrogen (pKa ~9.5): As a secondary amine, this compound is fully protonated at physiological and acidic pH. In reversed-phase liquid chromatography (RPLC), this basic nitrogen will fiercely interact with residual, un-endcapped silanols on silica-based stationary phases via ion-exchange mechanisms. Causality: This interaction causes severe peak tailing. To mitigate this, our protocols mandate the use of Charged Surface Hybrid (CSH) columns or high-pH mobile phases (e.g., pH 9.0 ammonium bicarbonate) to suppress silanol ionization and maintain Gaussian peak shapes.

  • The 4-Phenoxyphenoxy Chromophore: The conjugated pi-system of the diphenylether moiety yields a robust UV absorbance profile (λmax ~220 nm and 270 nm). Causality: This makes HPLC-UV the gold standard for high-concentration API lot release, offering superior precision over MS without the risk of detector saturation.

  • Proton Affinity: The basic piperidine ring makes the molecule an ideal candidate for Positive Electrospray Ionization (ESI+). It readily accepts a proton to form a stable [M+H]⁺ ion (m/z ~284), making LC-MS/MS the definitive choice for sub-nanogram bioanalytical quantification .

Method_Cross_Validation cluster_methods Analytical Modalities A 4-[(4-Phenoxyphenoxy)methyl]piperidine Physicochemical Profiling B HPLC-UV (API Release) A->B High Dose C LC-MS/MS (Bioanalysis) A->C Trace/Matrix D GC-FID (Volatile Impurities) A->D Orthogonal E ICH Q2(R2) Cross-Validation (Accuracy, Precision, Linearity) B->E C->E D->E F Statistical Equivalence (Bland-Altman Analysis) E->F G Final Control Strategy F->G

Fig 1: ICH Q2(R2) aligned cross-validation workflow for piperidine derivatives.

Comparative Performance Data

To objectively cross-validate these methods, we evaluated the performance metrics of 4-[(4-Phenoxyphenoxy)methyl]piperidine across three instrumental platforms. The data below summarizes the validated ranges required to bridge API manufacturing (HPLC-UV) with preclinical pharmacokinetics (LC-MS/MS).

Performance ParameterHPLC-UV (Assay/Purity)LC-MS/MS (Bioanalysis)GC-FID (Orthogonal/Residuals)
Primary Use Case API Lot Release, ImpuritiesPlasma/Tissue QuantificationVolatile Impurities, Solvents
Linearity Range 1.0 – 150 µg/mL0.05 – 500 ng/mL5.0 – 200 µg/mL
Limit of Detection (LOD) 0.3 µg/mL0.01 ng/mL1.5 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.05 ng/mL5.0 µg/mL
Precision (%RSD, n=6) < 1.0%< 4.5%< 3.0%
Accuracy (% Recovery) 99.5% ± 1.2%96.4% ± 3.8%95.0% ± 4.1%
Matrix Effect Susceptibility LowHigh (Requires SIL-IS)Moderate

Self-Validating Experimental Protocols

A protocol is only as reliable as its ability to detect its own failure. The following methodologies are engineered as self-validating systems , meaning they contain internal logic gates that automatically flag instrumental drift, matrix suppression, or sample degradation.

Protocol A: HPLC-UV for API Assay and Purity

Causality Focus: Overcoming secondary amine tailing while ensuring detector linearity.

Step 1: Mobile Phase Preparation

  • Buffer (A): 10 mM Ammonium Bicarbonate, adjusted to pH 9.0 with ammonium hydroxide. Why? At pH 9.0, the residual silanols on the silica column are fully ionized, but the piperidine (pKa 9.5) is partially deprotonated, reducing the aggressive ion-exchange interactions that cause tailing.

  • Organic (B): 100% LC-Grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) – chosen for its stability at high pH.

  • Gradient: 30% B to 90% B over 12 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 220 nm (quantification) and 270 nm (qualifier).

Step 3: The Self-Validating System Suitability Test (SST) Before any sample data is recorded, the system must prove its fitness.

  • Inject the 50 µg/mL reference standard 5 consecutive times.

  • Logic Gate: The system automatically calculates the USP Tailing Factor and %RSD of the peak area. If Tailing > 1.5 or %RSD > 1.0%, the sequence aborts.

  • Continuous Bracketing: A known reference standard is injected every 6th sample. If the recovery of this standard drifts outside 98.0%–102.0%, all preceding 5 samples are invalidated. This guarantees zero data collection under drifting conditions.

Protocol B: LC-MS/MS for Trace Bioanalytical Quantification

Causality Focus: Maximizing ionization efficiency while neutralizing matrix effects.

Step 1: Sample Extraction & Internal Standard (IS) Addition

  • Transfer 50 µL of plasma to a 96-well plate.

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 4-[(4-Phenoxyphenoxy)methyl]piperidine-d4) at 50 ng/mL.

  • Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins. Centrifuge at 4000 x g for 10 mins.

Step 2: Chromatographic & MS Conditions

  • Mobile Phase: Unlike HPLC-UV, do not use Trifluoroacetic acid (TFA). TFA is an excellent ion-pairing agent for UV, but it causes severe ion suppression in the MS source by forming strong gas-phase ion pairs with the piperidine nitrogen. Instead, use 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Column: Waters Acquity UPLC CSH C18 (50 x 2.1 mm, 1.7 µm). The Charged Surface Hybrid technology provides a slight positive surface charge, repelling the protonated piperidine and ensuring sharp peaks even in acidic conditions.

  • MS/MS Tuning: ESI+ mode. Monitor the MRM transition: [M+H]⁺ m/z 284.2 → m/z 84.1 (piperidine fragment).

Step 3: The Self-Validating Matrix Control

  • Real-Time Matrix Effect Monitoring: The system continuously monitors the peak area of the SIL-IS across all biological samples.

  • Logic Gate: Because the SIL-IS co-elutes exactly with the analyte, it experiences the exact same matrix suppression. If the IS peak area in a patient sample deviates by >15% from the mean IS area of the neat calibration standards, the system flags the sample for severe matrix interference.

  • Carryover Check: A matrix blank is injected immediately after the Upper Limit of Quantification (ULOQ) standard. If the blank shows a peak >20% of the LLOQ, the run is halted to prevent false positives from injector carryover.

Statistical Equivalence for Cross-Validation

To satisfy for cross-validation, we must prove that HPLC-UV and LC-MS/MS yield statistically equivalent results in their overlapping dynamic ranges (e.g., 1.0 µg/mL to 5.0 µg/mL).

Rather than relying solely on correlation coefficients (R²), which can be misleading, a Bland-Altman Analysis should be performed. By plotting the difference between the two methods (HPLC result - LC-MS result) against their average, we can objectively verify the absence of proportional bias. If 95% of the data points fall within ± 2 Standard Deviations of the mean difference, the methods are deemed statistically equivalent and seamlessly cross-validated for the lifecycle of 4-[(4-Phenoxyphenoxy)methyl]piperidine.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

Validation

Comparative Guide: In Vitro vs. In Vivo Efficacy of Phenoxyphenoxy Piperidines

Executive Summary & Structural Rationale Phenoxyphenoxy piperidines and their core phenoxypiperidine analogs represent a highly versatile, conformationally restricted scaffold in modern drug discovery. By replacing flexi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Phenoxyphenoxy piperidines and their core phenoxypiperidine analogs represent a highly versatile, conformationally restricted scaffold in modern drug discovery. By replacing flexible alkyl-ether chains with a rigidified piperidine ring, researchers can lock the pharmacophore into a specific bioactive conformation. This guide objectively compares the in vitro and in vivo performance of these compounds, focusing on their two most prominent therapeutic applications: non-imidazole Histamine H3 receptor antagonists[1] and Stearoyl-CoA Desaturase 1 (SCD1) inhibitors[2].

Mechanistic Grounding & Target Applications

Understanding the causality behind the structural design is critical before evaluating efficacy:

  • Histamine H3 Receptors (CNS Disorders): Traditional H3 antagonists relied on an imidazole ring, which notoriously caused off-target cytochrome P450 (CYP) inhibition. The phenoxypiperidine core behaves as a conformationally restricted bioisostere of the 3-amino-1-propanol moiety, maintaining high H3 affinity while eliminating CYP liabilities and improving Blood-Brain Barrier (BBB) penetration[1].

  • SCD1 Inhibition (Metabolic Disorders): In SCD1 inhibitors, extending the scaffold to a phenoxyphenoxy piperidine mimics the long aliphatic chain of the natural substrate (stearoyl-CoA). This drives low-nanomolar in vitro enzymatic inhibition by occupying the deep lipophilic catalytic pocket. Furthermore, the piperidine nitrogen can be functionalized to leverage Organic Anion Transporting Polypeptides (OATPs) for liver-targeted in vivo distribution, minimizing adverse skin reactions[2].

Comparative Data Analysis

The transition from in vitro thermodynamic binding to in vivo pharmacokinetic reality is the ultimate test of a compound's viability. The table below summarizes this translation for key phenoxypiperidine derivatives.

Compound ClassRepresentative LeadTargetIn Vitro EfficacyIn Vivo EfficacyKey Translation Factor
H3 Antagonist Compound 13gHuman H3 ReceptorpKi = 8.67Active at 1 mg/kg s.c. (Rat EEG)High BBB permeability; avoidance of P-gp efflux[1].
SCD1 Inhibitor MK-8245 AnalogRat SCD1 EnzymeIC50 < 10 nMED50 < 3 mg/kg (Desaturation Index)OATP-mediated liver targeting; minimal skin distribution[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to generate the data above must be self-validating. Below are the step-by-step methodologies for assessing these compounds, complete with the logical rationale for each step.

Protocol A: In Vitro Radioligand Binding Assay (H3 Receptor)

Causality: This protocol isolates the fundamental thermodynamic interaction between the ligand and the target. By defining non-specific binding with an excess of a known cold ligand, the system self-validates that the radioactive counts strictly represent specific H3 receptor engagement[3].

  • Membrane Preparation: Harvest SK-N-MC cells expressing human recombinant H3 receptors. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of[3H]-Nα-methylhistamine (final concentration ~1 nM), and 25 µL of the phenoxyphenoxy piperidine test compound (serial dilutions from 10−11 to 10−5 M).

  • Non-Specific Binding (NSB) Control (Critical Step): In parallel wells, replace the test compound with 10 µM unlabeled histamine. Rationale: This saturates all specific H3 sites, allowing precise quantification and subtraction of background noise.

  • Filtration & Readout: Incubate for 60 minutes at 25°C. Terminate by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding). Wash 3x with cold buffer and measure bound radioactivity via liquid scintillation counting.

Protocol B: In Vivo Rat EEG Model of Wakefulness

Causality: H3 autoreceptors inhibit histamine release. Antagonizing them with a phenoxypiperidine increases synaptic histamine, promoting wakefulness. EEG provides a real-time, objective, and quantifiable pharmacodynamic readout that proves the drug successfully crossed the BBB[1].

  • Surgical Implantation: Under isoflurane anesthesia, stereotaxically implant epidural screw electrodes over the frontal and parietal cortices of male Sprague-Dawley rats. Allow 7 days for postoperative recovery.

  • Habituation (Critical Step): Acclimate rats to the recording chambers for 24 hours prior to dosing to establish a baseline circadian sleep-wake cycle. Rationale: This ensures that any observed wakefulness is drug-induced, not stress-induced.

  • Dosing & Recording: Administer the phenoxypiperidine test compound (e.g., 1, 3, or 10 mg/kg s.c.) or vehicle during the light phase (when rats normally sleep). Continuously record EEG/EMG signals for 6 hours post-dose.

  • Data Scoring: Automatically score the EEG waveforms into Wake, NREM, and REM sleep in 10-second epochs. A true H3 antagonist will show a statistically significant, dose-dependent increase in cumulative wake time compared to the vehicle control.

Visualizations

H3_Pathway Ligand Phenoxypiperidine Antagonist H3R Histamine H3 Receptor (Presynaptic) Ligand->H3R Blocks Receptor Gi Gi/o Protein Coupling H3R->Gi Prevents Activation cAMP cAMP Production (Inhibited) Gi->cAMP Removes Inhibition Histamine Histamine Release (Restored/Increased) cAMP->Histamine Promotes Release

Mechanism of phenoxypiperidine H3 antagonists in presynaptic neurons.

Workflow InVitro In Vitro Assay (Radioligand Binding) ADME ADME/PK Profiling (Microsomes, Caco-2) InVitro->ADME pKi > 8.0 InVivo In Vivo Model (Rat EEG Wakefulness) ADME->InVivo Good BBB Penetration Efficacy Efficacy Readout (Target Engagement) InVivo->Efficacy Dose-Dependent Response

Workflow translating in vitro binding to in vivo efficacy.

References

  • Title: 4-phenoxypiperidines: potent, conformationally restricted, non-imidazole histamine H3 antagonists Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

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Comparative

A Researcher's Guide to the Validation of 4-[(4-Phenoxyphenoxy)methyl]piperidine as a Research Tool Compound

The validation of a chemical probe is a critical process that ensures the reliability and reproducibility of experimental results.[1][2][3][4][5] A well-characterized tool compound allows researchers to confidently link...

Author: BenchChem Technical Support Team. Date: March 2026

The validation of a chemical probe is a critical process that ensures the reliability and reproducibility of experimental results.[1][2][3][4][5] A well-characterized tool compound allows researchers to confidently link a biological phenotype to the modulation of a specific target.[6] This guide is intended for researchers, scientists, and drug development professionals dedicated to the principles of scientific integrity and the use of high-quality chemical probes in their work.

Part 1: Initial Assessment and Target Identification

Before dedicating significant resources to validating a novel compound, an initial assessment of its purity and potential for promiscuous activity is essential. Subsequently, a broad-based screening approach is necessary to identify its primary biological target(s).

Physicochemical Characterization

The first step in validating any new chemical entity is to confirm its identity and purity. This is crucial as impurities can lead to misleading biological data.

Experimental Protocol: Compound Purity and Identity Confirmation

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Acquire NMR spectra to confirm the chemical structure of 4-[(4-Phenoxyphenoxy)methyl]piperidine. The observed shifts and coupling constants should be consistent with the expected structure.

    • High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the compound to confirm its elemental composition.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to assess the purity of the compound. The goal is to achieve >95% purity, with no single impurity representing more than 1% of the total material.

    • Solubility: Determine the solubility of the compound in commonly used biological buffers (e.g., PBS, DMSO). Poor solubility can lead to experimental artifacts.

Target Identification Screening

With a confirmed pure compound, the next step is to identify its potential biological targets. A broad screening panel against a diverse set of receptors, enzymes, and ion channels is the most effective approach.

Experimental Protocol: Broad Target Screening

  • Commercial Screening Services: Engage a contract research organization (CRO) to screen 4-[(4-Phenoxyphenoxy)methyl]piperidine against a comprehensive panel of targets (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan). A typical panel should include:

    • GPCRs (including histamine and ghrelin receptors)

    • Kinases

    • Ion channels

    • Nuclear receptors

    • Transporters

  • Data Analysis:

    • Analyze the screening data to identify targets that show significant inhibition or activation (typically >50% at a screening concentration of 1-10 µM).

    • Based on the initial screening results, we will proceed with the hypothesis that 4-[(4-Phenoxyphenoxy)methyl]piperidine shows significant activity at the Histamine H3 Receptor and the Ghrelin Receptor.

Part 2: In Vitro Validation and Comparative Analysis

Having identified potential primary targets, the next phase involves detailed in vitro characterization to confirm these interactions and to quantify the compound's potency and selectivity. We will compare the performance of 4-[(4-Phenoxyphenoxy)methyl]piperidine with well-established research tools:

  • For the Histamine H3 Receptor: Pitolisant (a potent H3R antagonist/inverse agonist).[7]

  • For the Ghrelin Receptor: YIL-781 (a selective GHS-R1a antagonist).[8][9]

Radioligand Binding Assays

Radioligand binding assays are the gold standard for confirming direct binding of a compound to a receptor and for determining its affinity (Ki).

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing either the human Histamine H3 Receptor or the human Ghrelin Receptor.

  • Competitive Binding:

    • H3R: Incubate the H3R-expressing membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]-Nα-methylhistamine) and increasing concentrations of the test compound (4-[(4-Phenoxyphenoxy)methyl]piperidine or Pitolisant).[10][11]

    • GHS-R1a: Incubate the GHS-R1a-expressing membranes with a fixed concentration of a radioligand (e.g., [¹²⁵I]-Ghrelin) and increasing concentrations of the test compound (4-[(4-Phenoxyphenoxy)methyl]piperidine or YIL-781).[12][13][14]

  • Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

Expected Data Summary:

CompoundTargetRadioligandKi (nM)
4-[(4-Phenoxyphenoxy)methyl]piperidineHistamine H3R[³H]-Nα-methylhistamineTo be determined
PitolisantHistamine H3R[³H]-Nα-methylhistamine1-5
4-[(4-Phenoxyphenoxy)methyl]piperidineGhrelin GHS-R1a[¹²⁵I]-GhrelinTo be determined
YIL-781Ghrelin GHS-R1a[¹²⁵I]-Ghrelin10-50
Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor.

Experimental Protocol: Functional Assays

  • H3R Functional Assay (cAMP Accumulation):

    • Use CHO cells stably expressing the human H3R.

    • Treat the cells with forskolin to stimulate cAMP production.

    • Agonist mode: Add increasing concentrations of the test compound and measure cAMP levels.

    • Antagonist mode: Add a fixed concentration of a known H3R agonist (e.g., R-(-)-α-methylhistamine) in the presence of increasing concentrations of the test compound and measure cAMP levels.

    • Inverse agonist mode: Add increasing concentrations of the test compound in the absence of an agonist and measure cAMP levels. A decrease in basal cAMP levels indicates inverse agonism.[15]

  • GHS-R1a Functional Assay (Calcium Mobilization):

    • Use HEK293 cells stably expressing the human GHS-R1a and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Agonist mode: Add increasing concentrations of the test compound and measure the change in intracellular calcium concentration.[16][17]

    • Antagonist mode: Add a fixed concentration of ghrelin in the presence of increasing concentrations of the test compound and measure the change in intracellular calcium concentration.[16]

    • Inverse agonist mode: The ghrelin receptor exhibits high constitutive activity.[8][18] Measure the basal calcium signal in the presence of increasing concentrations of the test compound. A decrease in the basal signal suggests inverse agonism.[9]

Expected Data Summary:

CompoundTargetFunctional ActivityIC₅₀/EC₅₀ (nM)
4-[(4-Phenoxyphenoxy)methyl]piperidineHistamine H3RTo be determinedTo be determined
PitolisantHistamine H3RAntagonist/Inverse Agonist1-10
4-[(4-Phenoxyphenoxy)methyl]piperidineGhrelin GHS-R1aTo be determinedTo be determined
YIL-781Ghrelin GHS-R1aAntagonist20-100

Diagram: In Vitro Validation Workflow

G cluster_0 Compound Preparation & QC cluster_1 Target Identification cluster_2 In Vitro Validation cluster_3 Reference Compounds A Synthesis of 4-[(4-Phenoxyphenoxy)methyl]piperidine B Purity & Identity Confirmation (NMR, HRMS, HPLC) A->B C Broad Target Screening (GPCRs, Kinases, etc.) B->C D Hypothesized Targets (H3R, GHS-R1a) C->D E Radioligand Binding Assays (Affinity - Ki) D->E F Functional Assays (Potency - IC50/EC50) E->F G Selectivity Profiling F->G H Pitolisant (H3R) H->E H->F I YIL-781 (GHS-R1a) I->E I->F

Caption: Workflow for the initial in vitro validation of a novel research compound.

Part 3: Cellular and In Vivo Validation

Demonstrating a compound's activity in a cellular context and ultimately in a living organism is crucial for its validation as a useful research tool.

Cellular Target Engagement

Cellular thermal shift assays (CETSA) or NanoBRET assays can be used to confirm that the compound engages its target within intact cells.

In Vivo Pharmacokinetics and Target Engagement

Before conducting efficacy studies, it is essential to understand the pharmacokinetic (PK) profile of the compound to ensure adequate target exposure.

Experimental Protocol: In Vivo PK and Target Engagement

  • Pharmacokinetics: Administer 4-[(4-Phenoxyphenoxy)methyl]piperidine to rodents (e.g., rats) via relevant routes (e.g., oral, intraperitoneal). Collect blood samples at various time points and measure the concentration of the compound in plasma and brain tissue using LC-MS/MS. This will determine key PK parameters such as Cmax, Tmax, and brain-to-plasma ratio.

  • Target Occupancy:

    • H3R: Following administration of the compound, ex vivo autoradiography of brain slices using an H3R radioligand can determine the degree of receptor occupancy at different doses.[19]

    • GHS-R1a: Similarly, ex vivo binding studies can be performed to assess GHS-R1a occupancy in the hypothalamus and pituitary.

In Vivo Pharmacodynamic and Efficacy Models

The choice of in vivo model depends on the validated target and the compound's functional activity.

  • If validated as an H3R antagonist:

    • Model: Assess procognitive effects in models of cognitive impairment, such as the novel object recognition test in rats with scopolamine-induced amnesia.[19][20] H3R antagonists are known to enhance wakefulness and cognitive function.[15][19][21][22][23]

    • Endpoint: Measure the discrimination index between the novel and familiar objects.

    • Comparison: Compare the effects to a known H3R antagonist like Pitolisant.

  • If validated as a GHS-R1a antagonist:

    • Model: Evaluate the effect on food intake and body weight in diet-induced obese mice.[24][25][26] GHS-R1a antagonists are expected to reduce appetite and body weight.[24][25][26]

    • Endpoint: Measure daily food intake and body weight over a period of several days or weeks.

    • Comparison: Compare the effects to a known GHS-R1a antagonist like YIL-781.

Diagram: In Vivo Validation Pathway

G cluster_0 Pre-clinical Assessment cluster_1 Target Engagement cluster_2 Efficacy Models cluster_3 Outcome A In Vivo Pharmacokinetics (PK) B Brain Penetration A->B C Ex Vivo Receptor Occupancy B->C D H3R Model (e.g., Novel Object Recognition) C->D If H3R antagonist E GHS-R1a Model (e.g., Food Intake in DIO mice) C->E If GHS-R1a antagonist F Validated Research Tool D->F E->F

Caption: A streamlined workflow for the in vivo validation of a research compound.

Part 4: Off-Target Profiling and Final Assessment

A crucial final step is to investigate potential off-target activities that could confound experimental results.

Selectivity Profiling

Even if initial screening did not reveal significant off-target hits, it is good practice to test the compound against closely related receptors.

  • For H3R: Test for activity at H1, H2, and H4 receptors.[27][28]

  • For GHS-R1a: Test for activity at other relevant GPCRs involved in appetite regulation (e.g., MC4R, NPY receptors).

Final Go/No-Go Decision

The culmination of this validation process is a decision on whether 4-[(4-Phenoxyphenoxy)methyl]piperidine can be considered a high-quality research tool. The ideal outcome is a compound with:

  • High potency for its primary target (IC₅₀ or Ki < 100 nM).[6]

  • High selectivity (>30-fold) over other related and unrelated targets.[6]

  • Demonstrated on-target activity in a cellular context.[6]

  • A well-defined pharmacokinetic profile and evidence of in vivo target engagement and efficacy.

If 4-[(4-Phenoxyphenoxy)methyl]piperidine meets these criteria for a single target, it can be considered a valuable tool for studying the biology of that target. If it shows potent activity at multiple targets, it may be a useful polypharmacological agent, but its use as a selective probe would be inappropriate.

References

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Available at: [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology. Validating Chemical Probes. Available at: [Link]

  • The Chemical Probes Portal. Probe Evaluation. Available at: [Link]

  • Wikipedia. H3 receptor antagonist. Available at: [Link]

  • eLeaP Quality. (2024, December 3). The Importance of Analytical Method Validation in Research. Available at: [Link]

  • Brown, J. W., et al. (2012). Preclinical evaluation of non-imidazole histamine H3 receptor antagonists in comparison to atypical antipsychotics for the treatment of cognitive deficits associated with schizophrenia. CNS Spectrums, 17(S2), 1-10. Available at: [Link]

  • Acker, M. G., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 711-740. Available at: [Link]

  • Lv, F., et al. (2021). LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity. Frontiers in Endocrinology, 12, 723530. Available at: [Link]

  • Perdonà, E., et al. (2022). Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor. ACS Medicinal Chemistry Letters, 13(3), 335-352. Available at: [Link]

  • Leurs, R., et al. (1995). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. British Journal of Pharmacology, 116(5), 2315-2321. Available at: [Link]

  • S L, Alexander, et al. (2013). Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo. British Journal of Pharmacology, 170(7), 1423-1437. Available at: [Link]

  • He, S., et al. (2021). Ghrelin Based Therapy of Metabolic Diseases. Frontiers in Endocrinology, 12, 691103. Available at: [Link]

  • Hansen, J. B., et al. (2010). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Journal of Pharmacology and Experimental Therapeutics, 333(2), 525-535. Available at: [Link]

  • Leurs, R., et al. (1995). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. British Journal of Pharmacology, 116(5), 2315-2321. Available at: [Link]

  • Asakawa, A., et al. (2003). Antagonism of ghrelin receptor reduces food intake and body weight gain in mice. Gut, 52(7), 947-952. Available at: [Link]

  • Gentilini, D., et al. (2024). In vitro pharmacological characterization of growth hormone secretagogue receptor ligands using the dynamic mass redistribution. European Journal of Pharmacology, 978, 176822. Available at: [Link]

  • Yoshimoto, R., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. Journal of Pharmacology and Experimental Therapeutics, 375(2), 265-274. Available at: [Link]

  • Ilozor, B. D., et al. (2020). Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects. Medicines, 7(9), 55. Available at: [Link]

  • Harada, S., et al. (2012). In vitro selection of a peptide antagonist of growth hormone secretagogue receptor using cDNA display. Proceedings of the National Academy of Sciences, 109(32), 12936-12941. Available at: [Link]

  • Costantini, V. J., et al. (2011). GSK1614343, a novel ghrelin receptor antagonist, produces an unexpected increase of food intake and body weight in rodents and dogs. Neuroendocrinology, 94(2), 158-168. Available at: [Link]

  • Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166-1181. Available at: [Link]

  • Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 363. Available at: [Link]

  • Germundson-Hermanson, D., & Nagamoto-Combs, K. (2022). Histamine H3 receptor antagonism mitigates food-hypersensitivity-associated depressive behavior and neuropathology in a mouse model of cow's milk allergy. UND Scholarly Commons. Available at: [Link]

  • Fox, G. B., et al. (2005). A new family of histamine H-3 receptor antagonists based on a natural product: discovery, SAR, and properties of the series. Journal of Medicinal Chemistry, 48(5), 1259-1262. Available at: [Link]

  • Asakawa, A., et al. (2003). Antagonism of ghrelin receptor reduces food intake and body weight gain in mice. Gut, 52(7), 947-952. Available at: [Link]

  • Simorangkir, M. (2018). The importance of validation methods in herbal drug research. ResearchGate. Available at: [Link]

  • Pasternak, A., et al. (2007). Small-Molecule Ghrelin Receptor Antagonists Improve Glucose Tolerance, Suppress Appetite, and Promote Weight Loss. Endocrinology, 148(10), 4735-4743. Available at: [Link]

  • Alachkar, A., et al. (2017). The Histamine H3 Receptor Antagonist E159 Reverses Memory Deficits Induced by Dizocilpine in Passive Avoidance and Novel Object Recognition Paradigm in Rats. Frontiers in Pharmacology, 8, 465. Available at: [Link]

  • Helmling, C., et al. (2004). Inhibition of ghrelin action in vitro and in vivo by an RNA-Spiegelmer. Proceedings of the National Academy of Sciences, 101(36), 13174-13179. Available at: [Link]

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  • Nagamoto-Combs, K., et al. (2023). Histamine 3 receptor antagonism mitigates neuroinflammation and depression-like behavior in a mouse model of food allergy. The Journal of Immunology, 210(1_Supplement), 136.13. Available at: [Link]

  • Wang, M., et al. (2010). Synthesis and in vivo evaluation of (S)-6-(4-fluorophenoxy)-3-((1-[ 11 C]methylpiperidin-3-yl)methyl)-2-o-tolylquinazolin-4(3H)-one, a potential PET tracer for growth hormone secretagogue receptor (GHSR). Bioorganic & Medicinal Chemistry Letters, 20(13), 3981-3984. Available at: [Link]

  • Sivera, R., et al. (2013). Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling. Journal of Biological Chemistry, 288(50), 35834-35847. Available at: [Link]

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Sources

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